DNDI-6510
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H23ClN4O3 |
|---|---|
分子量 |
474.9 g/mol |
IUPAC 名称 |
1-[(4S)-6-chloro-1'-isoquinolin-4-yl-1,2'-dioxospiro[3H-isoquinoline-4,3'-pyrrolidine]-2-yl]-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-28-23(33)26(8-9-26)31-15-25(20-12-17(27)6-7-19(20)22(31)32)10-11-30(24(25)34)21-14-29-13-16-4-2-3-5-18(16)21/h2-7,12-14H,8-11,15H2,1H3,(H,28,33)/t25-/m1/s1 |
InChI 键 |
FLEUPKADUSMVNQ-RUZDIDTESA-N |
产品来源 |
United States |
Foundational & Exploratory
DNDI-6510: A Technical Deep-Dive into the Mechanism of Action of a Non-Covalent SARS-CoV-2 Main Protease Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of DNDI-6510, a preclinical candidate developed through the open-science COVID Moonshot consortium. This compound is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's biochemical activity, cellular effects, and pharmacokinetic profile.
Core Mechanism of Action: Targeting Viral Replication
This compound functions as a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro plays an essential role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins (nsps) necessary for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting the viral replication process.[1]
The development of this compound was a result of a lead optimization program aimed at addressing the genotoxic and metabolic liabilities of a predecessor compound identified by the COVID Moonshot initiative.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its enzymatic inhibition, antiviral cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Enzymatic and Antiviral Activity
| Parameter | Value | Description |
| Mpro IC50 | 13 nM | Concentration of this compound required to inhibit 50% of the enzymatic activity of SARS-CoV-2 Mpro. |
| Antiviral EC50 | 370 nM | Concentration of this compound required to achieve 50% of the maximum antiviral effect in cellular assays. |
| Antiviral EC90 | Not explicitly stated | Concentration of this compound required to achieve 90% of the maximum antiviral effect in cellular assays. |
Table 2: In Vitro ADME & Pharmacokinetic Profile
| Parameter | Species | Value | Description |
| Metabolic Stability (Microsomes) | Human | 96% remaining | Percentage of this compound remaining after incubation with human liver microsomes. |
| Rat | 88% remaining | Percentage of this compound remaining after incubation with rat liver microsomes. | |
| Oral Absorption | Rat | 97% | Percentage of orally administered this compound absorbed into systemic circulation. |
| Clearance | Rat | 1.70 mL/min/kg | Rate at which this compound is removed from the body. |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the SARS-CoV-2 main protease. The following diagram illustrates this inhibitory action within the context of the viral replication cycle.
References
Open-Science Discovery of DNDI-6510: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the open-science discovery of DNDI-6510, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed through the collaborative COVID Moonshot initiative, this compound emerged from a lead optimization program designed to address the genotoxic and metabolic liabilities of its predecessor compounds. This document details the quantitative data, experimental protocols, and key decision-making pathways that characterized its development.
Executive Summary
This compound, also known as (S)-x38, is a preclinical candidate for the treatment of COVID-19 that was identified through an unprecedented open-science collaboration.[1][2][3] The project aimed to develop a globally accessible and affordable antiviral therapeutic. The lead compound, (S)-x1, while potent, exhibited mutagenicity in the Ames test and high rodent clearance. A systematic optimization effort was undertaken to mitigate these liabilities, leading to the discovery of this compound. This compound demonstrated potent antiviral activity against various SARS-CoV-2 variants of concern and a favorable safety profile in early in vitro toxicology screens.[1][4] However, subsequent preclinical studies in rodents revealed a species-specific PXR-linked auto-induction of metabolism, which ultimately led to the discontinuation of its development.[1][2][3] All data and findings from the this compound program have been made publicly available to aid future antiviral research efforts, in line with the open-science principles of the COVID Moonshot project.[1]
Data Presentation
In Vitro Potency and Antiviral Activity
This compound demonstrated potent inhibition of the SARS-CoV-2 main protease and significant antiviral activity in cellular assays across multiple variants of concern.
| Compound | SARS-CoV-2 Mpro IC50 (nM) | Antiviral Activity (A549 cells) EC50 (nM) |
| (S)-x1 (Lead) | 26 | 130 |
| This compound ((S)-x38) | 18 | 70 |
Data synthesized from the bioRxiv preprint on the discovery of this compound.[1]
Physicochemical Properties
Key physicochemical properties of this compound were assessed to evaluate its drug-like characteristics.
| Property | This compound ((S)-x38) |
| Molecular Weight | 534.6 |
| cLogP | 2.1 |
| Aqueous Solubility (pH 7.4) | >100 µM |
Data sourced from supplementary materials of the primary research publication.[5]
In Vitro ADME & Toxicology
A summary of the in vitro absorption, distribution, metabolism, excretion (ADME), and toxicology profile of this compound.
| Parameter | Species | Value |
| Plasma Protein Binding (unbound fraction) | Human | 46% |
| Rat | 54% | |
| Dog | 12% | |
| Genotoxicity (Ames Test) | S. typhimurium (TA98, TA100) | Negative |
| Genotoxicity (in vitro Micronucleus) | CHO cells | Negative |
| CYP Inhibition (IC50) | Human (various isoforms) | >25 µM |
| PXR Induction (EC50) | Human | 17-fold increase |
| Rat | 10-fold increase | |
| Mouse | 5-fold increase | |
| Dog | 10-fold increase |
Quantitative data extracted from the supplementary tables of the bioRxiv preprint.[5]
In Vivo Pharmacokinetics
Pharmacokinetic parameters of this compound were evaluated in rats and dogs following intravenous and oral administration.
| Species | Route | Dose (mg/kg) | AUClast (ng·h/mL) | CL (mL/min/kg) | Bioavailability (%) |
| Rat | IV | 2 | 1,387 | 25 | - |
| PO | 10 | 1,883 | - | 37 | |
| Dog | IV | 1 | 708 | 23.5 | - |
| PO | 5 | 17,700 | - | >100 |
Pharmacokinetic data summarized from preclinical studies reported in the primary publication.[5] A significant reduction in exposure was observed in rats after repeated dosing, indicating metabolic auto-induction.[5]
Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Assay
This protocol outlines the fluorescence resonance energy transfer (FRET)-based assay used to determine the half-maximal inhibitory concentration (IC50) of compounds against the SARS-CoV-2 main protease.
-
Reagent Preparation :
-
Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to the desired stock concentration.
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) is reconstituted in DMSO.
-
Test compounds are serially diluted in DMSO.
-
-
Assay Procedure :
-
Add 2 µL of serially diluted compound to the wells of a 384-well black plate.
-
Add 20 µL of Mpro solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over time using a fluorescence plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.
-
Normalize the velocities to a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Antiviral Assay
This protocol describes the methodology to determine the half-maximal effective concentration (EC50) of compounds against SARS-CoV-2 in a cell-based assay.
-
Cell Preparation :
-
Seed Vero E6 or A549-ACE2/TMPRSS2 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Infection and Treatment :
-
Prepare serial dilutions of the test compounds in infection media (e.g., DMEM with 2% FBS).
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells with a SARS-CoV-2 isolate at a specified multiplicity of infection (MOI).
-
Incubate the infected plates for 48-72 hours at 37°C and 5% CO2.
-
-
Quantification of Viral Cytopathic Effect (CPE) :
-
After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Alternatively, fix the cells and stain with crystal violet to visualize cell monolayers.
-
-
Data Analysis :
-
Normalize the viability data to uninfected and untreated controls.
-
Calculate the EC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Ames Test (Bacterial Reverse Mutation Assay)
This protocol provides a general outline for the Ames test used to assess the mutagenic potential of this compound.
-
Strain Preparation :
-
Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).
-
Grow overnight cultures of each bacterial strain.
-
-
Assay Procedure (Pre-incubation Method) :
-
Prepare test solutions of this compound at various concentrations.
-
In a test tube, combine the test compound, the bacterial culture, and, for assays requiring metabolic activation, a post-mitochondrial fraction (S9) from rat liver.
-
Incubate this mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Add top agar (B569324) to the mixture and pour it onto minimal glucose agar plates.
-
-
Incubation and Colony Counting :
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+) on each plate.
-
-
Data Analysis :
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and if this increase is at least twofold.
-
PXR Activation Assay
This protocol describes a reporter gene assay to evaluate the potential of this compound to induce cytochrome P450 enzymes via activation of the Pregnane X Receptor (PXR).
-
Cell Line :
-
Use a stable cell line (e.g., HepG2) co-transfected with a PXR expression vector and a reporter vector containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
-
Assay Procedure :
-
Plate the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or a known PXR activator (positive control) for 24-48 hours.
-
-
Reporter Gene Measurement :
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
-
Data Analysis :
-
Normalize the reporter activity to a measure of cell viability (e.g., total protein or a co-transfected control reporter).
-
Express the results as fold induction over the vehicle control and calculate the EC50 value for PXR activation.
-
Visualizations
This compound Discovery Workflow
The following diagram illustrates the key stages in the open-science discovery of this compound, from the initial lead compound to the decision to discontinue preclinical development.
Caption: Workflow of the discovery and preclinical evaluation of this compound.
Proposed Mechanism of PXR-Linked Metabolic Induction
This diagram illustrates the proposed signaling pathway for the rodent-specific auto-induction of this compound metabolism.
References
- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
DNDI-6510: A Technical Whitepaper on a COVID Moonshot Project Lead Compound
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of DNDI-6510, a preclinical candidate developed through the open-science COVID Moonshot initiative. This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This whitepaper details the compound's mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes the drug discovery and evaluation workflow.
Introduction
The COVID-19 pandemic spurred unprecedented global collaboration in the scientific community. The COVID Moonshot project emerged as a non-profit, open-science consortium dedicated to discovering globally affordable and easily manufacturable antiviral drugs.[1] A key achievement of this initiative was the identification and optimization of a series of potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). This compound was selected as a preclinical candidate from this series, addressing key liabilities of earlier lead compounds, such as genotoxicity and high metabolic clearance.[2][3][4]
Mechanism of Action
This compound functions as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. Mpro is a cysteine protease essential for the viral life cycle, as it cleaves the viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this proteolytic activity, thereby halting viral replication. Structural data has confirmed the non-covalent binding mode of this isoquinoline-based series of inhibitors.[4]
Caption: SARS-CoV-2 Replication and this compound Inhibition Pathway.
Preclinical Data Summary
This compound has undergone extensive in vitro and in vivo profiling. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/Cell Line | Notes |
| SARS-CoV-2 Mpro IC50 | < 150 nM | - | Enzymatic potency.[5][6] |
| Viral Inhibition EC90 | 380 nM (free) | - | Cellular antiviral activity.[4] |
| Protease Selectivity | Clean | - | High selectivity for coronavirus Mpro.[1][4] |
Table 2: In Vitro ADME and Safety Profile
| Parameter | Result | Notes |
| Ames Test | Negative | Addressed genotoxicity of predecessor compounds.[4] |
| In Vitro Toxicology | Clean | No major flags in early screens.[1][4] |
| Solubility | Good | Favorable physicochemical properties.[4] |
| Metabolic Clearance | Optimized | Improved profile compared to the initial lead series.[4] |
Table 3: In Vivo Pharmacokinetics
| Species | Key Findings | Notes |
| Rodent Models | High clearance, PXR-linked auto-induction of metabolism. | Required co-dosing with an ABT inhibitor or use of a metabolically humanized mouse model (8HUM) to achieve sufficient exposure.[2][3][7] |
| Human (Predicted) | Predicted dose of low hundreds of milligrams twice or three times a day. | Based on allometric scaling from two species.[1][4] |
Table 4: In Vivo Efficacy
| Model | Outcome | Notes |
| Mouse-adapted SARS-CoV-2 infection model | Demonstrated in vivo efficacy. | Continuous exposure above the cellular EC90 was required for antiviral effect.[2][3][7] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
4.1. Fluorescence Mpro Inhibition Assay
This assay was used to determine the half-maximal inhibitory concentration (IC50) of compounds against the SARS-CoV-2 main protease.
-
Principle: The assay measures the cleavage of a fluorogenic substrate by Mpro. Inhibition of Mpro results in a decrease in the fluorescent signal.
-
Procedure:
-
Compounds are serially diluted and added to assay plates.
-
Recombinant SARS-CoV-2 Mpro enzyme is added to the wells.
-
A fluorogenic substrate is added to initiate the reaction.
-
The plates are incubated, and fluorescence is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[4]
-
4.2. Cellular Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: The assay quantifies the extent of viral-induced cytopathic effect (CPE) or viral protein expression in the presence of the test compound.
-
Procedure:
-
Host cells (e.g., Vero E6) are seeded in multi-well plates.
-
Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The test compound is added at various concentrations.
-
After an incubation period, cell viability is assessed (e.g., using CellTiter-Glo) or viral protein expression is quantified (e.g., by immunofluorescence or ELISA).
-
EC50/EC90 values are determined from the dose-response curves.
-
4.3. In Vivo Pharmacokinetic and Efficacy Studies
These studies were conducted in rodent models to assess the drug's exposure and antiviral activity.
-
Pharmacokinetics:
-
This compound was administered orally to mice.
-
Blood samples were collected at various time points post-dosing.
-
Plasma concentrations of this compound were quantified using LC-MS/MS.
-
Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) were calculated.
-
-
Efficacy in Humanized Mouse Model:
-
Metabolically humanized mice (8HUM) were used to better reflect human metabolism.[2][3]
-
Mice were infected with a mouse-adapted strain of SARS-CoV-2.
-
Treatment with this compound was initiated.
-
Efficacy was assessed by measuring viral load in the lungs and other tissues at the end of the study.[2][3]
-
Drug Discovery and Development Workflow
The development of this compound followed a structured, open-science approach, from initial hit identification to preclinical evaluation.
Caption: this compound Drug Discovery and Development Workflow.
Structure-Activity Relationship (SAR) Logic
The optimization from the initial lead to this compound involved systematic modifications to improve potency and drug-like properties while addressing specific liabilities.
Caption: Logical Flow of Lead Optimization to this compound.
Conclusion and Future Directions
This compound is a testament to the power of open-science collaboration in accelerating drug discovery.[8] It is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease with a promising preclinical profile. However, the project also highlights challenges in drug development, as this compound's progression was halted due to significant in vivo PXR-linked auto-induction of metabolism in two species, which prevented a full toxicological assessment at relevant plasma levels.[2][3][4][7]
Despite its discontinuation, the wealth of data and knowledge generated for this compound and its chemical series remains in the public domain. This provides a valuable resource for the scientific community, serving as a foundation for future antiviral drug discovery efforts against both current and emerging coronaviruses. The insights gained from the metabolic and toxicological challenges will be crucial for the downstream optimization of existing and novel Mpro inhibitor series.[4]
References
- 1. COVID Moonshot | DNDi [dndi.org]
- 2. researchgate.net [researchgate.net]
- 3. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data for DNDI-6510: A Technical Overview
Disclaimer: Initial information suggested DNDI-6510 as a candidate for leishmaniasis. However, extensive preclinical data analysis reveals that this compound (also known as (S)-x38) was developed by the open-science consortium COVID Moonshot as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) for the treatment of COVID-19.[1][2][3] Its development was ultimately discontinued (B1498344) due to preclinical toxicology findings.[1][4] This guide presents the preclinical data for this compound in its correct therapeutic context as a potential antiviral for COVID-19.
Executive Summary
This compound emerged from the COVID Moonshot initiative as a potent, non-covalent, isoquinoline-based inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][3] The compound demonstrated significant antiviral activity in vitro against various SARS-CoV-2 variants of concern and showed efficacy in preclinical in vivo infection models.[1][5] Despite a promising efficacy and safety profile in early studies, development was halted.[3][5] The discontinuation was due to the discovery of rodent-specific PXR-linked auto-induction of metabolism, which prevented the achievement of relevant plasma exposure levels in multi-day toxicology studies.[1][2][4]
Mechanism of Action
This compound functions by non-covalently binding to the active site of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that plays a critical role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication. By inhibiting Mpro, this compound prevents this processing, thereby halting viral replication.[2][6]
In Vitro Activity
This compound was extensively profiled in various in vitro assays to determine its potency and selectivity against viral proteases and in cell-based antiviral models.
Enzymatic Assays
The compound showed high potency against SARS-CoV-2 Mpro and some activity against the Mpro from SARS-CoV-1. Its activity against other coronavirus Mpro enzymes was significantly weaker.[1]
| Table 1: Enzymatic Inhibition of Coronavirus Main Proteases by this compound | |
| Target Protease | IC50 (µM) |
| SARS-CoV-2 Mpro | 0.04 |
| SARS-CoV-1 Mpro | Active (exact value not specified) |
| MERS-CoV Mpro | >20 |
| OC43 Mpro | 7.78 |
| HKU1 Mpro | 5.73 |
| 229E Mpro | >20 |
| NL63 Mpro | >20 |
| Data sourced from bioRxiv preprint.[1] |
Cellular Antiviral Activity
This compound demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in cellular assays.[1] It was noted to have clear cellular activity in line with the approved Mpro inhibitor nirmatrelvir.[3]
Preclinical Pharmacokinetics
Pharmacokinetic (PK) properties were assessed in multiple species to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]
| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species | ||
| Species | Parameter | Value |
| Rat | Oral Bioavailability | Up to 37% |
| Dog | Oral Bioavailability | >100% |
| Data sourced from bioRxiv preprint.[1] |
Despite good oral bioavailability, a key challenge identified was high metabolic clearance in rodents, which was addressed during lead optimization.[1] Further studies revealed that continuous exposure above the cellular EC90 was necessary for in vivo antiviral efficacy.[2]
In Vivo Efficacy and Toxicology
Efficacy Models
To overcome the rapid, rodent-specific metabolism of this compound, in vivo efficacy studies were conducted using specialized mouse models.[1] These included co-dosing with a broad-spectrum CYP inhibitor (1-aminobenzotriazole, ABT) or using metabolically humanized mice (8HUM), both of which resulted in significantly improved drug exposure.[2] In these models, this compound demonstrated efficacy in reducing viral loads in SARS-CoV-2 infection.[5]
Toxicology and Discontinuation
During multi-day, repeat-dose toxicology studies in two rodent species, a significant auto-induction of metabolism was observed.[4] This was identified as a rodent-specific, PXR-linked induction of cytochrome P450 enzymes (specifically CYP3A4).[1] This auto-induction made it impossible to maintain efficacious plasma concentrations of the drug with repeat dosing, preventing a full toxicological assessment at relevant exposure levels.[1][2] This finding led to the discontinuation of the preclinical development of this compound.[4]
Experimental Protocols
Mpro Enzymatic Inhibition Assay (General Protocol)
The potency of inhibitors against SARS-CoV-2 Mpro is commonly determined using a Förster Resonance Energy Transfer (FRET) assay.[7]
-
Reagents: Recombinant Mpro enzyme, a fluorogenic peptide substrate containing a cleavage site for Mpro flanked by a fluorophore and a quencher, assay buffer (e.g., Tris-based buffer, pH 7.3), and the test compound (this compound).[8]
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a microplate well for a defined period (e.g., 30 minutes) to allow for binding.[9]
-
The FRET peptide substrate is added to initiate the enzymatic reaction.
-
If the enzyme is active (not inhibited), it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Fluorescence is measured over time using a plate reader at appropriate excitation and emission wavelengths.
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy Study (General Protocol for a SARS-CoV-2 Mouse Model)
Efficacy studies typically use mouse models susceptible to SARS-CoV-2, such as SCID mice or mice genetically modified to express the human ACE2 receptor.[10][11]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COVID Moonshot | DNDi [dndi.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 2023 R&D portfolio in review: Pandemic preparedness | DNDi [dndi.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ebiohippo.com [ebiohippo.com]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
DNDI-6510: A Technical Overview of a Preclinical SARS-CoV-2 Main Protease Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of DNDI-6510, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed by the open-science consortium COVID Moonshot, this compound (also known as (S)-x38) emerged from a lead optimization program designed to address the genotoxic and metabolic liabilities of earlier compounds in the series.[1][2][3][4][5] While showing promise in its antiviral activity, its preclinical development was ultimately discontinued.[1][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antiviral agents.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure is defined by the SMILES string: CNC(C1(CC1)N2C[C@@]3(C4=C(C2=O)C=CC(Cl)=C4)CCN(C3=O)C5=C6C=CC=CC6=CN=C5)=O. Based on this structure, the following physicochemical properties have been determined:
| Property | Value | Source |
| Molecular Formula | C29H26ClN5O3 | ChemDraw |
| Molecular Weight | 540.01 g/mol | ChemDraw |
| LogP (calculated) | 3.36 | ChemDraw |
| Topological Polar Surface Area (TPSA) | 87.9 Ų | ChemDraw |
| Hydrogen Bond Donors | 1 | ChemDraw |
| Hydrogen Bond Acceptors | 5 | ChemDraw |
| Rotatable Bonds | 3 | ChemDraw |
Mechanism of Action: Targeting Viral Replication
This compound exerts its antiviral effect by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Mpro is a cysteine protease that plays a critical role in the viral replication cycle.[6][7][8] It is responsible for cleaving the viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into functional non-structural proteins (NSPs).[6][7][9] These NSPs are essential for the formation of the viral replication and transcription complex. By binding to the active site of Mpro in a non-covalent manner, this compound blocks this proteolytic activity, thereby preventing the maturation of viral proteins and halting viral replication.[1]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive fitness landscape of SARS-CoV-2 Mpro reveals insights into viral resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of DNDI-6510: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro efficacy of DNDI-6510, a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro). Developed through the open-science COVID Moonshot consortium, this compound has demonstrated potent antiviral activity in preclinical studies.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data and detailed experimental protocols.
Core Efficacy Data
This compound exhibits potent inhibition of SARS-CoV-2 Mpro and robust antiviral activity in cellular assays. The following tables summarize the key in vitro efficacy data compiled from the primary research publication by Griffen et al. (2025).[1]
Table 1: Biochemical Inhibition of SARS-CoV-2 Mpro by this compound and Precursor Compounds
| Compound ID | SARS-CoV-2 Mpro IC50 (nM) |
| (S)-x1 (Precursor) | 54 ± 2 |
| (S)-x31 | 18 ± 1 |
| (S)-x38 (this compound) | 16 ± 1 |
Data represents the mean ± standard deviation from multiple experiments.[2]
Table 2: Cellular Antiviral Activity of this compound against SARS-CoV-2 in A549-ACE2-TMPRSS2 Cells
| Compound ID | Antiviral EC50 (nM) |
| (S)-x31 | 140 |
| (S)-x37 | 120 |
| (S)-x38 (this compound) | 120 |
| Ensitrelvir (Control) | 240 |
| Nirmatrelvir (Control) | 160 |
EC50 values were determined in A549 cells overexpressing ACE2 and TMPRSS2.[2]
Table 3: Cross-reactivity of this compound against various Coronaviruses
| Virus | This compound EC50 (nM) | Ensitrelvir EC50 (nM) | Nirmatrelvir EC50 (nM) |
| SARS-CoV-2 | 120 | 240 | 160 |
| SARS-CoV-1 | 180 | 320 | 190 |
| MERS-CoV | >10000 | 1200 | >10000 |
| 229E | >10000 | >10000 | >10000 |
EC50 values were determined in relevant cell lines for each virus.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the methods described in the supplementary materials of Griffen et al. (2025).
Fluorescence-Based Mpro Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the SARS-CoV-2 main protease.
Materials:
-
SARS-CoV-2 Mpro enzyme
-
Fluorogenic peptide substrate (e.g., [5-FAM]-AVLQSGFR-[Lys(Dabcyl)]-K-amide)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1.0 mM TCEP, 50 mM NaCl, 0.01% Tween-20, 10% glycerol
-
Test compounds (this compound and controls) dissolved in DMSO
-
384-well low-volume assay plates (e.g., Greiner Bio-One)
-
Acoustic liquid handler (e.g., Echo 555)
-
Plate reader capable of fluorescence detection
Procedure:
-
Test compounds are serially diluted, typically starting from a high concentration (e.g., 100 µM), and dispensed into the 384-well assay plates in duplicate using an acoustic liquid handler. A DMSO control is also included.
-
SARS-CoV-2 Mpro is diluted in assay buffer to a final concentration of 10 nM and added to the wells containing the test compounds.
-
The plate is incubated at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
The fluorogenic peptide substrate is diluted in assay buffer to a final concentration of 750 nM and added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of 5 minutes using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair, e.g., 485/520 nm for FAM/Dabcyl).
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Antiviral Assay in A549-ACE2-TMPRSS2 Cells
This assay measures the ability of a compound to inhibit SARS-CoV-2 replication in a human lung cell line engineered to be susceptible to the virus.
Materials:
-
A549 cells stably expressing human ACE2 and TMPRSS2 (A549-ACE2-TMPRSS2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Assay medium (e.g., DMEM supplemented with 2% FBS)
-
SARS-CoV-2 viral stock (e.g., WA1/2020 isolate)
-
Test compounds (this compound and controls) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
A549-ACE2-TMPRSS2 cells are seeded into 96-well plates at an appropriate density and incubated overnight to form a monolayer.
-
The following day, the cell culture medium is replaced with assay medium containing serial dilutions of the test compounds. A DMSO vehicle control is also included.
-
The cells are then infected with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
The plates are incubated for a period that allows for multiple rounds of viral replication, typically 48 to 72 hours.
-
After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
The luminescence, which is proportional to the number of viable cells protected from virus-induced cell death (cytopathic effect - CPE), is measured using a luminometer.
-
The percent protection for each compound concentration is calculated relative to the virus control (no compound) and cell control (no virus) wells.
-
EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of SARS-CoV-2 Mpro Inhibition
Caption: this compound inhibits the SARS-CoV-2 main protease (Mpro).
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of this compound.
References
Methodological & Application
DNDI-6510: Application Notes and Experimental Protocols for a Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-6510 is a potent, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication. Developed through the open-science COVID Moonshot consortium, this compound has demonstrated significant antiviral activity against various SARS-CoV-2 variants of concern. This document provides detailed application notes and experimental protocols for the in vitro assessment of this compound, including its antiviral efficacy and cytotoxicity profiles. The provided methodologies and data aim to facilitate further research and development of this promising preclinical candidate.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a key enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for the formation of the viral replication and transcription complex. Inhibition of Mpro represents a prime therapeutic strategy to disrupt viral replication. This compound is a small molecule inhibitor designed to fit into the active site of Mpro, thereby blocking its proteolytic activity. This document outlines the experimental procedures to quantify the antiviral potency and cellular toxicity of this compound.
Data Presentation
Antiviral Activity of this compound against SARS-CoV-2 Variants
The antiviral efficacy of this compound and reference compounds was evaluated in A549-Dual™ hACE2-TMPRSS2 cells. The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) were determined and are summarized in the table below.
| Compound | SARS-CoV-2 Variant | EC50 (nM) | EC90 (nM) |
| This compound ((S)-x38) | WA1 | 29 | 66 |
| Delta | 224 | - | |
| Omicron BA.1 | <20 | - | |
| Ensitrelvir | WA1 | 113 | 293 |
| Nirmatrelvir | WA1 | 143 | 415 |
Data sourced from a preclinical study on this compound. Note: '-' indicates data not reported.
Cytotoxicity Profile of this compound
The cytotoxic effects of this compound were assessed in various cell lines to determine the 50% cytotoxic concentration (CC50).
| Cell Line | CC50 (µM) |
| A549-Dual™ hACE2-TMPRSS2 | >100 |
| Other evaluated cell lines | No cytotoxicity detected |
No significant cytotoxicity was observed in the tested cell lines at the highest concentrations evaluated.
Experimental Protocols
In Vitro Antiviral Activity Assay
This protocol details the methodology to determine the antiviral efficacy of this compound against SARS-CoV-2 in a cell-based assay using the MTS method to assess cell viability.
Materials:
-
A549-Dual™ hACE2-TMPRSS2 cells (Invivogen, cat. no. a549d-cov2r)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Calf Serum (FCS)
-
Blasticidin, Hygromycin, Puromycin (Invivogen)
-
This compound and other test compounds
-
SARS-CoV-2 viral strains
-
96-well cell culture plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Microplate reader
Protocol:
-
Cell Culture Maintenance: Culture A549-Dual™ hACE2-TMPRSS2 cells in DMEM supplemented with 10% FCS, 10 µg/ml blasticidin, 100 µg/ml hygromycin, and 0.5 µg/ml puromycin.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 15,000 cells per well in assay medium (DMEM with 2% FCS).
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay medium.
-
Infection: One day after seeding, infect the cells with the respective SARS-CoV-2 strain at a multiplicity of infection (MOI) of approximately 0.003 TCID50/ml, in the presence of the serially diluted compounds.
-
Incubation: Incubate the plates for 4 days post-infection (p.i.).
-
Viability Assessment: On day 4 p.i., assess cell viability using an MTS-based method. Add the MTS reagent to each well according to the manufacturer's instructions and incubate until a color change is observed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) and 90% effective concentration (EC90) by fitting the dose-response curves using a suitable software.
Cytotoxicity Assay
This protocol describes the procedure to evaluate the cytotoxicity of this compound using a Neutral Red uptake assay.
Materials:
-
Selected cell lines (e.g., A549-Dual™ hACE2-TMPRSS2, HepG2, etc.)
-
Complete growth medium for the respective cell lines
-
This compound
-
96-well cell culture plates
-
Neutral Red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the chosen cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a duration equivalent to the antiviral assay (e.g., 4 days).
-
Neutral Red Staining: After the incubation period, remove the medium and add fresh medium containing Neutral Red. Incubate for a few hours to allow for dye uptake by viable cells.
-
Washing: Gently wash the cells with PBS to remove excess dye.
-
Dye Extraction: Add the destain solution to each well to lyse the cells and solubilize the incorporated dye.
-
Data Acquisition: Measure the absorbance of the extracted dye at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by analyzing the dose-response curve.
Visualizations
Signaling Pathway of this compound (SARS-CoV-2 Mpro Inhibition)
Caption: this compound non-covalently binds to SARS-CoV-2 Mpro, inhibiting polyprotein cleavage.
Experimental Workflow for Antiviral Assay
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
Application Notes and Protocols for DNDI-6510 In Vivo Studies in Mouse Models
Topic: DNDI-6510 for In Vivo Studies in Mouse Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Current research indicates that this compound has been evaluated exclusively for its potential as a SARS-CoV-2 main protease inhibitor. As of the latest available data, there is no evidence to suggest its investigation or efficacy in mouse models of visceral leishmaniasis. The following protocols are based on studies conducted in the context of SARS-CoV-2 research. For information on DNDI compounds investigated for visceral leishmaniasis, please refer to research on molecules such as DNDI-6174 and DNDI-6148.
Introduction
This compound, also known as (S)-x38, emerged from the COVID Moonshot open-science collaboration as a potent non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2] Its development aimed to address the urgent need for effective small-molecule antivirals against COVID-19.[1][2] Preclinical evaluation of this compound involved extensive in vivo studies in mouse models to characterize its pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and overall efficacy.[1][3]
These application notes provide a comprehensive overview of the methodologies and protocols for conducting in vivo studies with this compound in mouse models, based on the available research for its antiviral activity against SARS-CoV-2.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Dosing Route | Dose (mg/kg) | Co-administered Agent | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) |
| Wild-type | Oral | Not Specified | - | Not Specified | Not Specified | Not Specified | 90 |
| Humanized (8HUM) | Not Specified | Not Specified | - | Improved | Significantly Improved | Significantly Improved | Reduced |
| Not Specified | Not Specified | Not Specified | ABT inhibitor | Improved | Significantly Improved | Significantly Improved | Reduced |
Note: Specific quantitative values for T½, Cmax, and AUC were not consistently available in the reviewed literature, but qualitative improvements were noted. ABT (1-aminobenzotriazole) is a broad-spectrum cytochrome P450 inhibitor.[1][4]
Experimental Protocols
Pharmacokinetic (PK) Profiling in Mice
Objective: To determine the pharmacokinetic properties of this compound in mice to inform dosing regimens for efficacy studies.
Mouse Models:
-
Wild-type mice (e.g., C57BL/6)
-
Metabolically humanized mice (8HUM) to mitigate issues of rapid, rodent-specific metabolism.[1]
Protocol:
-
Compound Formulation: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).
-
Dosing: Administer this compound to mice at a predetermined dose.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation: Process blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Considerations:
-
Due to high clearance in wild-type mice, co-administration with a CYP inhibitor like 1-aminobenzotriazole (B112013) (ABT) or the use of humanized mouse models (8HUM) is recommended to achieve and maintain efficacious exposure levels.[1][4]
Efficacy Studies in a Mouse-Adapted SARS-CoV-2 Infection Model
Objective: To evaluate the in vivo antiviral efficacy of this compound against a mouse-adapted strain of SARS-CoV-2.
Mouse Model:
-
Mouse strain susceptible to the adapted SARS-CoV-2 strain.
Protocol:
-
Acclimatization: Acclimatize mice to the experimental conditions for a sufficient period.
-
Infection: Infect mice intranasally with a standardized dose of a mouse-adapted SARS-CoV-2 strain.
-
Treatment:
-
Initiate treatment with this compound at a specified dose and frequency, based on PK data.
-
Include a vehicle control group and potentially a positive control group (e.g., another known antiviral).
-
-
Monitoring: Monitor mice daily for clinical signs of illness, including weight loss and mortality.
-
Endpoint Analysis:
-
At a predetermined time point post-infection (e.g., day 4 or 5), euthanize the mice.
-
Collect lung tissue for viral load quantification (e.g., via RT-qPCR or plaque assay) and histopathological analysis.
-
-
Data Analysis: Compare viral titers and lung pathology scores between the this compound-treated groups and the control groups to determine efficacy.
Key Finding: Continuous exposure above the cellular EC90 is crucial for the in vivo antiviral efficacy of this compound against SARS-CoV-2.[1][5]
Maximum Tolerated Dose (MTD) and Toxicology Studies
Objective: To determine the maximum tolerated dose and assess the preliminary safety profile of this compound in mice.
Protocol:
-
Dose Escalation: Administer escalating doses of this compound to different groups of mice for a defined period (e.g., 5-14 days).
-
Clinical Observation: Monitor mice daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Identify the dose level at which no adverse effects are observed (NOAEL) and the maximum tolerated dose.
Significant Finding: this compound demonstrated significant in vivo PXR-linked auto-induction of metabolism, leading to its discontinuation.[1][5] This highlights a critical species-specific liability.
Mandatory Visualizations
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse model of SARS-CoV-2 infection.
Caption: Logical relationship illustrating the metabolic challenges and experimental solutions for this compound in mouse models.
References
- 1. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COVID Moonshot | DNDi [dndi.org]
- 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leishmaniasis L205 series | DNDi [dndi.org]
Application Notes and Protocols for the Quantification of DNDI-6510
These application notes provide a detailed overview of a representative analytical method for the quantification of DNDI-6510 in biological matrices, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical development of this compound. This compound, also known as (S)-x38, is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) developed by the COVID Moonshot open-science collaboration[1][2][3][4]. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism profiling, and establishing efficacy and safety margins.
While a specific, publicly available, validated analytical method for this compound is not detailed in the provided literature, this document outlines a representative LC-MS/MS protocol based on methods used for similar compounds and general practices in bioanalysis[5][6][7][8].
Representative Analytical Method: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the quantification of small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Principle
This compound is extracted from the biological matrix and separated from endogenous components using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The analyte is then ionized, and the mass spectrometer detects and quantifies it using multiple reaction monitoring (MRM). An internal standard (IS), ideally a stable isotope-labeled version of this compound, is used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response[5][8].
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water[9]
-
Formic acid (LC-MS grade)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human K2EDTA plasma (or other relevant biological matrix)[10]
-
Phosphate-buffered saline (PBS)
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in DMSO at a concentration of 1 mg/mL.[7]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (e.g., 1:1 v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike the appropriate biological matrix (e.g., human plasma) with the this compound working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 5000 ng/mL.[10]
-
Quality Control Samples: Prepare QC samples in the same biological matrix at a minimum of three concentration levels (low, medium, and high).
Sample Preparation from Biological Matrices (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma and other biological fluids[5][6].
-
Aliquot 50 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at an appropriate concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative instrument conditions. Optimization will be required for specific instrumentation.
Liquid Chromatography (LC)
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 5% B, ramp to 95% B, hold, and return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| IonSpray Voltage | Dependent on instrument |
| Curtain Gas | Dependent on instrument |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. A precursor ion (Q1) corresponding to the [M+H]+ of the analyte and a product ion (Q3) will be selected. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the in vivo pharmacokinetic properties of this compound as reported in preclinical studies[1][2].
Table 1: In Vivo Pharmacokinetic Parameters of this compound [1][2]
| Species | Dose Route | Bioavailability (%) | Intravenous Clearance (mL/min/kg) |
| Rat | Oral | Up to 37 | 25 |
| Dog | Oral | >100 | 23.5 |
Table 2: this compound Exposure in Repeat Oral Dosing Studies in Rats [1]
| Dose (mg/kg) | Day 1 AUClast (ng·h/mL) (mean ± SD) | Day 3 AUClast (ng·h/mL) (mean ± SD) |
| 300 | 51,567 ± 21,975 | 13,865 ± 8,330 |
| 1000 | 193,833 ± 67,182 | 46,217 ± 33,034 |
Mandatory Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Relationship of this compound Metabolic Liabilities
The development of this compound involved addressing key metabolic and toxicologic liabilities identified in the parent compound series[1][3][11].
Caption: Optimization of this compound to address metabolic liabilities.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Validated LC-MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI-0690 in Preclinical Target Site PK/PD Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated LC-MS/MS method for quantifying the antiparasitic nitroimidazole DNDI-0690 in preclinical target site PK/PD studies | DNDi [dndi.org]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DNDI-6510 in Enzymatic Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNDI-6510 is a potent, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro)[1][2][3]. Developed by the open-science consortium COVID Moonshot, this compound was optimized to address the genotoxic and metabolic liabilities of earlier lead compounds[1][2][3]. As a key enzyme in the viral life cycle, Mpro is responsible for the cleavage of viral polyproteins into functional non-structural proteins (nsps), a process essential for viral replication and transcription[4][5]. Inhibition of Mpro activity is a clinically validated strategy for the treatment of COVID-19, making this compound a compound of significant interest for antiviral drug development[5].
These application notes provide detailed protocols for the in vitro enzymatic inhibition assay of SARS-CoV-2 Mpro using this compound, guidance on data analysis, and a summary of its inhibitory potency.
Principle of the Assay
The enzymatic activity of SARS-CoV-2 Mpro can be determined using a fluorescence-based assay. This assay typically utilizes a synthetic peptide substrate that mimics the Mpro cleavage site, conjugated to a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active Mpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. The inhibitory effect of compounds like this compound is quantified by measuring the reduction in the rate of fluorescence increase in their presence.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SARS-CoV-2 Mpro in the viral life cycle and the general workflow of the enzymatic inhibition assay.
Caption: Role of SARS-CoV-2 Mpro in the viral life cycle and the inhibitory action of this compound.
Caption: General workflow for the SARS-CoV-2 Mpro enzymatic inhibition assay.
Quantitative Data
The inhibitory potency of this compound against SARS-CoV-2 Mpro is typically determined by calculating the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| This compound | SARS-CoV-2 Mpro | Fluorescence-based | ~50-100 | [1] |
| Nirmatrelvir | SARS-CoV-2 Mpro | Fluorescence-based | ~3 | [6] |
Note: The IC50 value for this compound is an approximation based on graphical data from the provided preprint. For precise values, refer to the original publication.
Experimental Protocols
Materials and Reagents
-
SARS-CoV-2 Mpro (recombinant) : Purified enzyme.
-
Fluorogenic Substrate : e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS.
-
This compound : Stock solution in 100% DMSO.
-
Assay Buffer : 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP, 0.01% Tween-20.
-
DMSO : ACS grade or higher.
-
384-well black, low-volume assay plates .
-
Acoustic liquid handler or multichannel pipettes .
-
Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for the chosen fluorogenic substrate, e.g., ~340 nm/490 nm for EDANS).
Step-by-Step Protocol for Mpro Inhibition Assay
-
Compound Plate Preparation :
-
Prepare a serial dilution of this compound in 100% DMSO. A 12-point, 2-fold dilution series starting from a high concentration (e.g., 100 µM) is recommended.
-
Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 100 nL) of each this compound dilution and DMSO (for vehicle controls) to a 384-well assay plate.
-
-
Enzyme Preparation and Addition :
-
Thaw the recombinant SARS-CoV-2 Mpro on ice.
-
Dilute the Mpro to its final working concentration (e.g., 20 nM) in the Assay Buffer.
-
Add the diluted Mpro solution (e.g., 10 µL) to each well of the assay plate containing the compound.
-
For background control wells, add Assay Buffer without the enzyme.
-
-
Pre-incubation :
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation :
-
Prepare the fluorogenic substrate solution by diluting it to its final working concentration (e.g., 20 µM) in the Assay Buffer.
-
Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement :
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 60 seconds.
-
Data Analysis
-
Calculate the Rate of Reaction : For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Normalize Data :
-
Subtract the average rate of the background control wells (no enzyme) from all other wells.
-
Normalize the data to the vehicle control (DMSO, representing 100% enzyme activity) and a high concentration of a known inhibitor or no enzyme (representing 0% activity).
-
Percent inhibition can be calculated as: 100 * (1 - (Rate of sample / Rate of vehicle control))
-
-
Determine IC50 : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a valuable tool for research into SARS-CoV-2 and the development of novel antiviral therapies. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound and other potential Mpro inhibitors. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating the advancement of antiviral drug discovery efforts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COVID Moonshot | DNDi [dndi.org]
Application Notes and Protocols for Structural Biology Studies of DNDI-6510
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DNDI-6510 in structural biology studies. This compound, also known as (S)-x38, is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2][3][4] This document outlines the methodologies for characterizing the interaction of this compound with its target, which is crucial for structure-based drug design and the development of novel antiviral therapeutics.
Overview of this compound
This compound was developed through the open-science COVID Moonshot initiative as an optimized lead compound to address the liabilities of earlier inhibitors.[1][3][4] It is an isoquinoline-based inhibitor that demonstrates potent antiviral activity against SARS-CoV-2 and its variants of concern.[1][2] Structural biology, particularly high-throughput X-ray crystallography, was a cornerstone of the discovery and optimization process, providing real-time feedback on the binding modes of compounds.[1][3]
Key Characteristics of this compound:
-
Target: SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro).[2][5]
-
Mechanism of Action: Inhibition of the main protease prevents the processing of viral polyproteins, thereby blocking viral replication.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental planning.
Table 1: In Vitro Potency and Antiviral Activity
| Parameter | Value | Description | Reference |
| Mpro IC50 | 0.04 µM | Half-maximal inhibitory concentration against SARS-CoV-2 Mpro. | [2] |
| Antiviral Cellular EC90 (A549 cells) | 66 nM | 90% effective concentration in a cellular antiviral assay. | [1] |
| Free EC90 | 380 nM | Predicted free plasma concentration required for 90% viral inhibition. | [1] |
Table 2: Pharmacokinetic Properties
| Species | Parameter | Value | Description | Reference |
| Rat | Oral Bioavailability | up to 37% | The fraction of the ingested drug that reaches systemic circulation. | [1] |
| Intravenous Clearance | 25 ml/min/kg | The rate at which the drug is removed from the body. | [1] | |
| Dog | Oral Bioavailability | >100% | The fraction of the ingested drug that reaches systemic circulation. | [1] |
| Intravenous Clearance | 23.5 ml/min/kg | The rate at which the drug is removed from the body. | [1] |
Experimental Protocols
The following protocols are derived from the methodologies described in the discovery and characterization of this compound.
Protocol for High-Throughput X-ray Crystallography
This protocol outlines the general workflow for obtaining crystal structures of SARS-CoV-2 Mpro in complex with this compound. This was a critical component of the COVID Moonshot project.[1]
Objective: To determine the three-dimensional structure of the Mpro-DNDI-6510 complex to understand the binding mode and guide further inhibitor design.
Materials:
-
Purified SARS-CoV-2 Main Protease
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (e.g., synchrotron beamline)
Methodology:
-
Protein Expression and Purification: Express and purify SARS-CoV-2 Mpro using established protocols.
-
Crystallization:
-
Set up high-throughput sitting-drop vapor diffusion crystallization trials of apo Mpro.
-
Once crystals are obtained, soak them with a solution containing this compound. Alternatively, co-crystallize Mpro with this compound.
-
-
Cryo-protection and Data Collection:
-
Transfer crystals to a cryoprotectant solution to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the crystal structure using molecular replacement with a known Mpro structure as a search model.
-
Refine the model against the experimental data and build the this compound molecule into the electron density map.
-
Workflow Diagram:
Caption: Workflow for Mpro-DNDI-6510 structure determination.
Protocol for In Vitro Mpro Inhibition Assay
This protocol describes a general method for determining the IC50 value of this compound against SARS-CoV-2 Mpro.
Objective: To quantify the inhibitory potency of this compound against the enzymatic activity of Mpro.
Materials:
-
Purified SARS-CoV-2 Main Protease
-
Fluorogenic Mpro substrate
-
This compound
-
Assay buffer
-
384-well assay plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of Mpro and the fluorogenic substrate in the assay buffer.
-
Assay Procedure:
-
Add the this compound dilutions to the wells of the assay plate.
-
Add the Mpro solution to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Logical Diagram of Inhibition Assay:
Caption: Logical flow of the Mpro enzymatic inhibition assay.
Signaling Pathway and Drug Discovery Logic
The development of this compound was a structure-guided process aimed at optimizing a lead compound from the COVID Moonshot initiative.
SARS-CoV-2 Replication Cycle and Mpro Inhibition
The diagram below illustrates the role of the main protease in the viral replication cycle and how inhibitors like this compound disrupt this process.
Caption: Inhibition of viral replication by targeting Mpro.
Structure-Guided Drug Discovery Workflow
The discovery of this compound followed a logical, iterative process of design, synthesis, and testing, with structural biology playing a central role.
Caption: Iterative cycle of structure-guided drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COVID Moonshot | DNDi [dndi.org]
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-6510, a non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), has emerged from the COVID Moonshot open-science collaboration.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a tool compound in coronavirus research. Despite its potent in vitro antiviral activity and demonstrated in vivo efficacy in preclinical models, the development of this compound was discontinued (B1498344) due to significant species-specific metabolic liabilities, specifically PXR-linked auto-induction of its own metabolism.[1][2][3] Understanding both its strengths and limitations is crucial for its effective application in research settings. This guide offers comprehensive data, experimental procedures, and key insights to facilitate the use of this compound in elucidating the biology of coronaviruses and in the development of novel antiviral therapies.
Introduction
The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. This compound is a potent, non-covalent inhibitor of SARS-CoV-2 Mpro that has demonstrated significant promise in early-stage research.[1][2][3] It exhibits clear cellular activity, comparable to the approved Mpro inhibitor nirmatrelvir, and is highly selective for coronavirus Mpro.[4] This compound was developed to address the genotoxic liabilities of earlier lead compounds in the same series.[1][2][5] While in vivo efficacy was observed in preclinical models of SARS-CoV-2 infection, the compound's progression was halted due to rodent-specific PXR-linked induction of its metabolism, which prevented the maintenance of sufficient exposure levels for full toxicological assessment.[2][6] Nevertheless, this compound remains a valuable tool for in vitro and mechanistic studies of coronavirus Mpro inhibition.
Data Presentation
In Vitro Efficacy
This compound has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants of concern. The half-maximal effective concentration (EC50) values are summarized in the table below.
| SARS-CoV-2 Variant of Concern | EC50 (nM) |
| Omicron (BA.1) | <20 |
| Delta (B.1.617.2) | 224 |
In Vivo Pharmacokinetics in Rats (Maximum Tolerated Dose Study)
Pharmacokinetic data from a repeat-dose study in rats revealed a significant reduction in exposure (AUC) on day 3 compared to day 1, indicative of metabolic induction.
| Dose | Day | AUClast (ng·h/ml) (mean ± SD) |
| 300 mg/kg | 1 | 51,567 ± 21,975 |
| 3 | 13,865 ± 8,330 | |
| 1000 mg/kg | 1 | 193,833 ± 67,182 |
| 3 | 46,217 ± 33,034 |
In Vitro PXR-Linked Induction
In vitro studies in hepatocytes from different species confirmed the potential for PXR-linked metabolic induction.
| Species | Fold Increase in PXR-linked Induction |
| Mouse | 5-fold |
| Rat | 10-fold |
| Dog | 10-fold |
| Human | 17-fold |
Experimental Protocols
In Vitro Antiviral Activity Assay
This protocol describes a cell-based assay to determine the antiviral efficacy of this compound against SARS-CoV-2.
Materials:
-
This compound
-
A549-Dual hACE2-TMPRSS2 cells
-
DMEM (supplemented with 10% FCS, 10 μg/ml blasticidin, 100 μg/ml hygromycin, 0.5 μg/ml puromycin, and 100 μg/ml zeocin)
-
Assay medium (DMEM supplemented with 2% v/v FCS)
-
SARS-CoV-2 virus stock
-
MTS reagent
-
96-well plates
Procedure:
-
Seed A549-Dual hACE2-TMPRSS2 cells in a 96-well plate at a density of 15,000 cells per well in culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of approximately 0.003 TCID50/ml.
-
Incubate the infected plates for 4 days.
-
Assess cell viability using the MTS assay according to the manufacturer's instructions.
-
In parallel, test the compound dilutions on mock-infected cells to assess cytotoxicity.
-
Calculate the EC50 value from the dose-response curve of the virus-infected cells.
In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection
This protocol provides a general framework for evaluating the in vivo efficacy of this compound. It is important to note that studies using this protocol with this compound at doses of 15, 50, and 150 mg/kg PO did not show a reduction in lung viral loads.[6]
Animal Model:
-
Wild-type 129/S mice or metabolically humanized mice (to mitigate the rapid metabolism in conventional mice).
Materials:
-
This compound
-
Vehicle for oral administration
-
ABT inhibitor (for co-dosing with wild-type mice to inhibit metabolism)
-
SARS-CoV-2 virus stock (mouse-adapted strain)
-
Appropriate caging and handling facilities within a BSL-3 laboratory.
Procedure:
-
All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatize animals to the facility for a minimum of 72 hours before the start of the experiment.
-
Infect mice intranasally with a sublethal dose of a mouse-adapted SARS-CoV-2 strain.
-
Initiate treatment with this compound (e.g., by oral gavage) at a predetermined time post-infection. For wild-type mice, co-administer with an ABT inhibitor.
-
Administer the compound at the desired dosing frequency and duration.
-
Monitor animal weight and clinical signs of disease daily.
-
At the end of the study, euthanize the animals and collect lungs for viral load determination by RT-qPCR or plaque assay.
-
Compare viral titers in the lungs of treated animals to those of vehicle-treated controls.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits SARS-CoV-2 Mpro, blocking viral replication.
Logical Relationship of Compound Liabilities
Caption: The cascade of liabilities leading to the discontinuation of this compound.
Conclusion
This compound is a well-characterized, potent inhibitor of the SARS-CoV-2 main protease. Its open-science history provides a rich dataset for its use as a tool compound. While its development was halted due to metabolic liabilities in rodents, it remains a valuable reagent for in vitro studies targeting Mpro, for use in structure-activity relationship (SAR) studies, and as a reference compound in the development of new coronavirus inhibitors. Researchers using this compound in vivo should be aware of its rapid, auto-induced metabolism and consider the use of metabolically humanized animal models or co-administration with metabolic inhibitors to achieve and maintain effective concentrations. The information provided in these application notes is intended to guide researchers in the effective and appropriate use of this compound for advancing our understanding of coronavirus biology and the development of next-generation antiviral therapies.
References
- 1. COVID Moonshot | DNDi [dndi.org]
- 2. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2023 R&D portfolio in review: Pandemic preparedness | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: DNDI-6510 and PXR-Linked Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of PXR-linked auto-induction of metabolism observed with DNDI-6510.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was its development discontinued?
A1: this compound is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), developed as a potential antiviral therapeutic through the open-science COVID Moonshot consortium.[1][2] Despite demonstrating promising antiviral activity and an improved safety profile over earlier compounds, its preclinical development was halted.[1][3] The discontinuation was due to significant in vivo auto-induction of its own metabolism, which was linked to the activation of the Pregnane X Receptor (PXR).[1][4] This auto-induction meant that upon repeated dosing, the compound's exposure levels in the body decreased, making it difficult to maintain therapeutic concentrations.[4]
Q2: What is PXR and how does it lead to auto-induction of metabolism?
A2: The Pregnane X Receptor (PXR) is a nuclear receptor primarily expressed in the liver and intestines that acts as a sensor for foreign substances (xenobiotics), including drugs.[5] When a drug like this compound binds to and activates PXR, the receptor promotes the transcription of genes encoding for drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[4][5] This increase in metabolic enzymes leads to a more rapid breakdown of the drug itself, a process known as auto-induction. This can result in lower systemic exposure and potentially reduced efficacy of the drug with continued use.
Q3: Was the PXR-linked metabolic induction for this compound observed across all species?
A3: No, there were significant species-specific differences in the PXR-mediated induction by this compound. In vitro studies using hepatocyte cell lines showed a 17-fold increase in PXR transcriptional activation in human cells, compared to 10-fold in rats and dogs, and a 5-fold increase in mice.[4] However, pronounced in vivo induction was primarily observed in rodent species, and not in dogs.[4] This highlights the challenges of extrapolating metabolic data from preclinical animal models to humans.
Q4: What experimental evidence confirmed PXR-linked auto-induction of this compound?
A4: The evidence for PXR-linked auto-induction of this compound came from a combination of in vitro and in vivo studies. In vitro, nuclear hormone receptor assays demonstrated that this compound activated PXR across multiple species.[4] Furthermore, experiments with cryopreserved human hepatocytes showed a dose-dependent increase in both CYP3A4 mRNA expression and catalytic activity upon treatment with this compound.[4] In vivo, multi-day dosing studies in rodents revealed a significant decrease in drug exposure over time, consistent with metabolic auto-induction.[4]
Troubleshooting Guide
This guide is designed to assist researchers who encounter unexpected decreases in compound exposure in their experiments, potentially due to PXR-linked auto-induction.
| Observed Issue | Potential Cause | Recommended Action |
| Decreasing compound exposure with repeated dosing in vivo. | PXR-mediated auto-induction of metabolism. | 1. Conduct an in vitro PXR activation assay to determine if your compound is a PXR agonist. 2. Perform in vitro studies with cryopreserved hepatocytes to measure the induction of CYP3A4 mRNA and enzyme activity. 3. Consider co-dosing with a known PXR antagonist or a broad-spectrum CYP inhibitor (like an ABT inhibitor) in a pilot in vivo study to see if exposure is restored.[6] |
| Inconsistent or species-specific in vivo pharmacokinetic (PK) data. | Species differences in PXR activation and subsequent metabolic profiles. | 1. Perform parallel in vitro PXR activation assays using cells or receptors from the different species being tested (e.g., human, rat, mouse, dog). 2. Utilize metabolically humanized mouse models for in vivo studies to better predict human PK.[6] |
| High in vitro metabolic clearance in hepatocytes. | Potential for PXR-mediated metabolism. | 1. Characterize the metabolic pathways of your compound to identify the specific CYP enzymes involved. 2. If CYP3A4 is a major contributor, suspect potential PXR involvement. |
| Difficulty achieving desired therapeutic exposure in vivo despite good in vitro potency. | Rapid in vivo clearance due to metabolic induction. | 1. Evaluate the relationship between the dosing regimen and the observed decrease in exposure to understand the kinetics of the induction. 2. Explore structural modifications to the compound to reduce PXR activation while maintaining target potency. This could involve introducing polar groups or sterically hindering the interaction with the PXR ligand-binding pocket. |
Data Summary
The following tables summarize the key quantitative findings related to the PXR-mediated induction by this compound.
Table 1: In Vitro PXR Transcriptional Activation of this compound Across Species
| Species | Fold Increase in PXR Activation |
| Human | 17-fold |
| Dog | 10-fold |
| Rat | 10-fold |
| Mouse | 5-fold |
| Data from in vitro studies using hepatocyte cell lines.[4] |
Table 2: Effect of this compound on CYP3A4 in Cryopreserved Human Hepatocytes
| Assay | Result |
| CYP3A4 mRNA Expression | Dose-dependent increase observed in hepatocytes from three independent donors. |
| CYP3A4 Catalytic Activity | Dose-dependent increase observed in hepatocytes from two of three independent donors. |
| Data from in vitro experiments with cryopreserved human hepatocytes.[4] |
Experimental Protocols
1. PXR Activation Assay (General Protocol)
This protocol describes a general method for assessing the potential of a test compound to activate PXR using a cell-based reporter assay.
-
Cell Line: Use a stable cell line co-transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., rifampicin) in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound or controls.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Normalize the reporter activity to a measure of cell viability (e.g., using a fluorescent cell viability dye).
-
Express the results as a fold activation over the vehicle control.
-
2. CYP3A4 Induction Assay in Cryopreserved Human Hepatocytes
This protocol outlines a method to measure the induction of CYP3A4 mRNA expression and catalytic activity in response to a test compound.
-
Cell Culture:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes on collagen-coated plates and allow them to form a monolayer.
-
-
Compound Treatment:
-
Treat the hepatocyte cultures with various concentrations of the test compound (e.g., this compound), a positive control (e.g., rifampicin), and a vehicle control for 48-72 hours.
-
-
mRNA Analysis (qPCR):
-
After treatment, harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of CYP3A4 mRNA using quantitative polymerase chain reaction (qPCR), normalizing to a stable housekeeping gene.
-
-
Catalytic Activity Assay:
-
After the treatment period, incubate the hepatocytes with a CYP3A4-specific probe substrate (e.g., midazolam).
-
Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.
-
Normalize the metabolite formation rate to the amount of protein in each well.
-
Visualizations
Caption: PXR activation pathway leading to auto-induction.
Caption: Troubleshooting workflow for suspected PXR-mediated auto-induction.
References
- 1. Assessment of cytochrome P450 (1A2, 2B6, 2C9 and 3A4) induction in cryopreserved human hepatocytes cultured in 48-well plates using the cocktail strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Genotoxicity Concerns of DNDI-6510 Precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the genotoxicity of precursors to the SARS-CoV-2 main protease inhibitor, DNDI-6510.
Frequently Asked Questions (FAQs)
Q1: What is the primary genotoxicity concern associated with the precursors of this compound?
A1: The primary genotoxicity concern stems from the initial lead compound in the COVID Moonshot series, (S)-x1, which demonstrated a positive result in the bacterial reverse mutation assay, commonly known as the Ames test. This finding necessitated a lead optimization campaign to mitigate the mutagenic potential, ultimately leading to the development of the non-mutagenic preclinical candidate, this compound ((S)-x38).[1]
Q2: What structural feature in the precursors was linked to the positive Ames test result?
A2: The genotoxicity was associated with the isoquinoline (B145761) moiety of the early lead compounds. Metabolic activation of the isoquinoline ring is thought to produce reactive metabolites that can interact with bacterial DNA, leading to mutations.[2] The optimization strategy focused on modifying this part of the molecule to prevent the formation of these mutagenic metabolites.
Q3: How was the genotoxicity issue addressed in the development of this compound?
A3: The positive Ames test was addressed through a systematic structure-activity relationship (SAR) study. Researchers introduced modifications to the isoquinoline core to block the sites of metabolic activation. This led to the design of analogs, including the final candidate this compound, which were devoid of mutagenic activity in the Ames test.
Q4: Was this compound itself found to be genotoxic?
A4: No. This compound ((S)-x38) and other optimized leads were tested in the Ames assay using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9), and were found to be non-mutagenic.[1]
Troubleshooting Guides
This section provides guidance for common issues that may be encountered when performing genotoxicity assays on this compound precursors or similar isoquinoline-containing compounds.
Ames Test Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background (spontaneous revertant) counts on control plates | Contamination of bacterial stock, media, or reagents. | Use fresh, authenticated bacterial strains. Ensure sterility of all media, glassware, and plasticware. Prepare fresh reagent solutions. |
| No revertant colonies on positive control plates | Inactive positive control compound. Incorrect concentration of positive control. Inactive S9 mix for compounds requiring metabolic activation. | Use a fresh, validated stock of the positive control. Verify the final concentration in the assay. Use a new lot of S9 mix and confirm its activity with a known pro-mutagen. |
| Precipitation of the test compound on agar (B569324) plates | Low solubility of the compound in the test medium. | Dissolve the compound in a suitable, non-mutagenic solvent (e.g., DMSO) at a higher concentration and then dilute it in the test medium. Ensure the final solvent concentration is not toxic to the bacteria. |
| Toxicity to the bacterial strains (thinning or clearing of the background lawn) | The compound is cytotoxic at the tested concentrations. | Test a wider range of concentrations, including lower doses, to identify a non-toxic concentration range for assessing mutagenicity. |
In Vitro Micronucleus Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low cell viability in control cultures | Suboptimal cell culture conditions (e.g., temperature, CO2, humidity). Contamination. | Ensure incubators are properly calibrated and maintained. Regularly check for and address any microbial contamination. Use fresh, high-quality culture media and supplements. |
| Failure to observe micronuclei with the positive control | Ineffective positive control. Insufficient treatment time or concentration. | Use a fresh, validated positive control at a known effective concentration and treatment duration for the cell line being used. |
| High frequency of micronuclei in negative/vehicle control | Stressed cell cultures. Presence of a contaminant in the culture medium or test article solvent. | Subculture cells regularly to maintain them in a healthy, logarithmic growth phase. Test the solvent for any inherent genotoxic activity. |
| Difficulty in scoring micronuclei | Poor slide preparation (e.g., cell clumps, debris). Inappropriate staining. | Optimize cell harvesting and slide preparation techniques to obtain a monolayer of well-spread cells. Use a validated staining protocol and ensure proper differentiation of micronuclei from the main nucleus. |
Data Presentation
The following table provides a representative summary of Ames test results for a hypothetical this compound precursor with a positive result and for this compound, which is negative.
Table 1: Representative Ames Test Data
| Compound | Strain | S9 Activation | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Induction over Vehicle | Result |
| Vehicle (DMSO) | TA98 | - | 0 | 25 ± 5 | 1.0 | Negative |
| + | 0 | 30 ± 6 | 1.0 | |||
| Precursor (e.g., (S)-x1) | TA98 | - | 10 | 28 ± 4 | 1.1 | Negative |
| 50 | 35 ± 7 | 1.4 | ||||
| + | 10 | 85 ± 12 | 2.8 | Positive | ||
| 50 | 150 ± 20 | 5.0 | ||||
| This compound ((S)-x38) | TA98 | - | 10 | 26 ± 5 | 1.0 | Negative |
| 50 | 29 ± 6 | 1.2 | ||||
| + | 10 | 32 ± 7 | 1.1 | Negative | ||
| 50 | 35 ± 8 | 1.2 | ||||
| Positive Control | TA98 | + | 1 | 250 ± 30 | 8.3 | Positive |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent the type of results obtained for a positive precursor and the final negative compound, this compound. Actual experimental values may vary.
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) - Plate Incorporation Method
-
Preparation of Bacterial Cultures: Inoculate Salmonella typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.
-
Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock to obtain the desired test concentrations.
-
Metabolic Activation: For assays requiring metabolic activation, prepare an S9 mix containing S9 fraction from induced rat liver, cofactors (e.g., NADP+, glucose-6-phosphate), and buffer.
-
Assay Procedure:
-
To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or vehicle/positive control).
-
For assays with metabolic activation, add 0.5 mL of the S9 mix.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold higher than the vehicle control.
In Vitro Micronucleus Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6) in appropriate medium supplemented with serum and antibiotics.
-
Treatment: Seed cells into culture vessels and allow them to attach (for adherent cells). Expose the cells to various concentrations of the test compound, a vehicle control, and a positive control for a defined period (e.g., 3-6 hours with S9, or one to two cell cycles without S9).
-
Cytokinesis Block (for binucleated cell analysis): Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Resuspend the cells in a hypotonic solution, followed by fixation. Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange).
-
Scoring: Using a light or fluorescence microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Visualizations
Putative Metabolic Activation and Genotoxicity Pathway of Isoquinoline Precursors
Caption: Putative metabolic activation of isoquinoline precursors leading to mutagenicity.
General Experimental Workflow for Genotoxicity Testing
References
Technical Support Center: Optimizing the Pharmacokinetic Profile of DNDI-6510 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the pharmacokinetic (PK) profile of DNDI-6510 analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High In Vitro Microsomal Clearance
Question: My this compound analog shows high clearance in the liver microsomal stability assay. What are the potential causes and how can I troubleshoot this?
Answer:
High microsomal clearance is a common challenge and often indicates that the compound is rapidly metabolized by cytochrome P450 (CYP) enzymes.[1][2] This can lead to poor in vivo exposure.
Troubleshooting Steps:
-
Confirm Assay Integrity:
-
Positive Controls: Ensure that positive control compounds with known metabolic fates (e.g., high and low clearance controls) are behaving as expected in your assay.[1]
-
Cofactor Dependence: Run a control incubation without the NADPH regenerating system.[1][3] Degradation in the absence of NADPH may suggest chemical instability rather than metabolic liability.
-
-
Identify Metabolic Soft Spots:
-
Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed during the microsomal incubation. This will help pinpoint the specific sites on your molecule that are most susceptible to metabolism.
-
Structural Modification: Once metabolic "soft spots" are identified, consider medicinal chemistry strategies to block or modify these sites. This could involve introducing electron-withdrawing groups or replacing metabolically labile moieties.
-
-
Broaden Metabolic Pathway Evaluation:
Issue 2: Poor Aqueous Solubility
Question: My analog has poor aqueous solubility, which is impacting my in vitro assays and is likely to limit oral absorption. What strategies can I employ to improve solubility?
Answer:
Poor aqueous solubility is a frequent hurdle in drug development, affecting everything from assay results to bioavailability.[6][7][8] For a drug to be absorbed, it must first be in solution at the site of absorption.[7]
Improvement Strategies:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.
-
Co-solvents: The use of water-miscible organic solvents (co-solvents) can substantially increase the solubility of lipophilic compounds.[9]
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the compound in a carrier matrix at the molecular level can enhance solubility and dissolution rates.[8][10]
-
Lipid-Based Formulations: For lipophilic compounds, formulating in lipids, oils, or surfactants can improve oral absorption.[11]
-
Nanotechnology: Reducing particle size to the nanoscale (nanosuspensions) increases the surface area, which can lead to improved solubility and dissolution rates.[6][9]
-
-
Structural Modification (Prodrugs): A prodrug approach involves chemically modifying the molecule to create a more soluble version that is converted to the active compound in vivo.[6]
Issue 3: High In Vivo Clearance in Rodent Models
Question: My this compound analog has acceptable in vitro metabolic stability but shows high clearance and low exposure in our rodent model. What could be causing this discrepancy and how can we address it?
Answer:
This is a known challenge for the this compound series, where rodent-specific metabolism can lead to high clearance that may not be representative of human pharmacokinetics.[12][13]
Troubleshooting and Mitigation Strategies:
-
Pharmacokinetic Boosting:
-
Co-administer your analog with a CYP enzyme inhibitor (a "booster"), such as ritonavir (B1064) or cobicistat.[14][15] This can inhibit the specific metabolic pathways that are highly active in rodents, providing a better estimate of human exposure. For this compound, co-dosing with an ABT inhibitor was shown to improve exposure.[12][13]
-
-
Utilize Humanized Animal Models:
-
Investigate Plasma Protein Binding:
Quantitative Data Summary
While specific quantitative PK data for a wide range of this compound analogs is not publicly available, the lead candidate this compound was optimized to address high clearance issues found in its predecessors.[13] The following table summarizes conceptual data points that are critical to evaluate for each analog.
| Parameter | Description | Goal for Oral Antiviral |
| Microsomal Clint (µL/min/mg) | Intrinsic clearance in liver microsomes. | Low to moderate |
| Hepatocyte Clint (µL/min/10^6 cells) | Intrinsic clearance in hepatocytes. | Low to moderate |
| Aqueous Solubility (µg/mL) | Solubility in aqueous buffer at physiological pH. | > 10 |
| fu,plasma (%) | Fraction unbound in plasma. | > 1% |
| In Vivo Half-life (t1/2) | Time for plasma concentration to decrease by half. | Sufficient for dosing interval |
| Oral Bioavailability (F%) | Fraction of oral dose reaching systemic circulation. | > 20% |
Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes and necessary cofactors.[1][19]
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw liver microsomes (human, rat, or mouse) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).[1][3]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[3][19]
-
-
Incubation:
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[1]
-
Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile (B52724) containing an internal standard.[3][19] This step also precipitates the proteins.
-
-
Analysis:
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the slope of the linear regression.[2]
-
Protocol 2: Plasma Protein Binding (PPB) Assay via Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to act on its target.[18][20]
Methodology:
-
Preparation:
-
Prepare stock solutions of the test compound and control compounds (e.g., warfarin (B611796) for high binding, metoprolol (B1676517) for low binding) in a suitable solvent like DMSO.
-
Spike the compounds into plasma (from the relevant species) to achieve the desired final concentration.
-
Prepare a dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[20]
-
-
Equilibrium Dialysis:
-
Use a Rapid Equilibrium Dialysis (RED) device, which consists of inserts with a semipermeable membrane separating two chambers.[18]
-
Add the compound-spiked plasma to one chamber (the plasma chamber) of the RED device insert.[20]
-
Add the dialysis buffer to the other chamber (the buffer chamber).[20]
-
Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[18]
-
-
Sampling and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples. For the buffer sample, add an equivalent amount of blank plasma. For the plasma sample, add an equivalent amount of buffer.
-
Precipitate proteins from all samples by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the compound.
-
-
Data Analysis:
-
Calculate the percentage of unbound compound using the following equation: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100[18]
-
The percentage bound is then calculated as 100 - % Unbound.
-
Visual Diagrams
Caption: Workflow for the Liver Microsomal Stability Assay.
Caption: Logic diagram for troubleshooting high in vivo clearance.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. td2inc.com [td2inc.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. 5 Novel Techniques For Solubility Enhancement [drugdeliveryleader.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Boosting of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: DNDI-6510 In Vivo Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNDI-6510 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize their study designs.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Decreased Compound Exposure with Repeated Dosing
Symptoms:
-
Plasma concentrations of this compound are significantly lower after several days of administration compared to the initial dose.
-
Reduced efficacy is observed in multi-day treatment regimens.
Potential Cause:
-
This compound has been shown to cause PXR-linked auto-induction of metabolism, particularly in rodents.[1][2][3][4] This means the compound increases the expression of metabolic enzymes (like CYP3A4) that in turn break down this compound, leading to its faster clearance from the body with subsequent doses.[3]
Solutions:
-
Co-administration with an Inhibitor: Consider co-dosing with a metabolic inhibitor, such as an ABT inhibitor, which has been shown to improve the exposure of this compound in vivo.[1][2][5]
-
Utilize Metabolically Humanized Animal Models: Employing mouse models that are "humanized" to have more human-like metabolic profiles can mitigate the rodent-specific rapid metabolism.[1][2][5]
-
Adjust Dosing Regimen: While less ideal due to the induction issue, exploring higher or more frequent initial doses might be considered, but careful monitoring for toxicity is crucial. The predicted human dose was in the low hundreds of milligrams, taken two or three times a day.[6]
Issue 2: High Variability in Plasma Concentrations Between Animals
Symptoms:
-
Significant standard deviations are observed in pharmacokinetic (PK) data across animals within the same dosing group.
Potential Causes:
-
Inconsistent Dosing Technique: Improper oral gavage or injection technique can lead to variability in the administered dose.
-
Formulation Issues: Precipitation of this compound in the dosing vehicle can result in inconsistent dosing.
-
Biological Variability: Natural variations in animal metabolism.
Solutions:
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in consistent administration techniques. For oral gavage, confirm proper placement of the gavage needle.
-
Optimize Formulation:
-
Assess the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Consider using co-solvents like PEG300 or cyclodextrins to improve solubility.[7]
-
Ensure the formulation is a stable solution or a uniform suspension.
-
-
Increase Sample Size: A larger number of animals per group can help to statistically mitigate the effects of individual variability.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Symptoms:
-
This compound shows potent inhibition of the SARS-CoV-2 main protease (Mpro) in vitro, but this does not translate to significant viral load reduction in animal models.[3]
Potential Causes:
-
Suboptimal Pharmacokinetics: As noted, rapid metabolism can lead to plasma concentrations falling below the effective concentration (EC90) required for antiviral activity.[1][2][4]
-
Inadequate Dosing: The administered dose may not be sufficient to achieve sustained therapeutic concentrations at the site of infection.
-
Issues with the Animal Model: The chosen animal model may not fully recapitulate the disease pathogenesis in humans.
Solutions:
-
Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK studies to understand the exposure profile of this compound in your chosen model. Correlate plasma and tissue concentrations with the in vitro EC90 to establish a target exposure.
-
Dose-Ranging Studies: Perform dose-escalation studies to identify a dose that achieves and maintains the target exposure.[8][9]
-
Re-evaluate the Animal Model: Ensure the viral strain and animal species are appropriate for the study. For this compound, efficacy was assessed in a mouse-adapted SARS-CoV-2 strain model.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3][4] Mpro is a critical enzyme for the virus as it cleaves viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, this compound blocks this process.
Q2: What are some starting doses for in vivo experiments with this compound?
A2: Previous studies in rodents have used a range of oral doses, including 15, 50, 100, 150, 300, and 1000 mg/kg.[3] The selection of a starting dose should be based on the specific goals of your study (e.g., pharmacokinetics, efficacy, or toxicology) and may require pilot studies to determine the optimal dose range in your specific animal model.
Q3: How should this compound be formulated for oral administration?
A3: The choice of vehicle is critical for ensuring consistent and maximal absorption. While the specific vehicle used in all published studies for this compound is not detailed, for poorly water-soluble compounds, common strategies include:
-
Suspensions: Using suspending agents like carboxymethylcellulose (CMC).
-
Solutions with co-solvents: Employing mixtures of solvents such as DMSO and PEG300. It is important to minimize the concentration of organic solvents to avoid toxicity.[7]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes and enhance aqueous solubility.[7]
A pilot formulation study is recommended to find the most suitable vehicle for this compound.
Q4: What is the known safety profile of this compound?
A4: this compound has been reported to have a good safety profile in early in vitro toxicology screens and interim in vivo safety pharmacology results.[6][10] However, its development was discontinued (B1498344) due to the PXR-linked metabolic induction in rodents, which prevented a full toxicological assessment at exposures predicted to be efficacious in humans.[3][4] It is crucial to conduct appropriate safety monitoring, including clinical observations and potentially histopathology, in any new in vivo studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats with Repeat Dosing
| Dose (mg/kg) | Day | Mean AUClast (ng·h/mL) | Standard Deviation |
| 300 | 1 | 51,567 | 21,975 |
| 300 | 3 | 13,865 | 8,330 |
| 1000 | 1 | 193,833 | 67,182 |
| 1000 | 3 | 46,217 | 33,034 |
| Data from a non-GLP maximum tolerated dose study in rats, illustrating the decrease in exposure upon repeat dosing.[3] |
Experimental Protocols
Protocol 1: General Pharmacokinetic (PK) Study
-
Animal Model: Select appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.
-
Animal Groups: Assign animals to different time-point groups for blood sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Dosing: Administer a single dose of the this compound formulation via the intended route (e.g., oral gavage). Include a vehicle control group.
-
Blood Sampling: At each time point, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC.
Protocol 2: In Vivo Efficacy Study in a Mouse-Adapted SARS-CoV-2 Model
-
Animal Model: Use a susceptible mouse strain (e.g., K18-hACE2 transgenic mice).
-
Infection: Intranasally infect the mice with a mouse-adapted strain of SARS-CoV-2.
-
Treatment Groups: Randomize the infected mice into treatment groups:
-
Vehicle Control
-
This compound (at various dose levels, e.g., 15, 50, 150 mg/kg)
-
Positive Control (e.g., Nirmatrelvir)
-
-
Dosing: Begin treatment at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., twice daily for 5 days).
-
Monitoring: Monitor the animals daily for body weight changes and clinical signs of disease.
-
Endpoint Analysis: At the end of the study (e.g., day 5 post-infection), euthanize the animals and collect lung tissue.
-
Viral Load Quantification: Homogenize the lung tissue and quantify the viral load using RT-qPCR or a plaque assay.
-
Statistical Analysis: Compare the viral loads between the treatment groups and the vehicle control to determine the efficacy of this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. COVID Moonshot | DNDi [dndi.org]
- 7. benchchem.com [benchchem.com]
- 8. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2023 R&D portfolio in review: Pandemic preparedness | DNDi [dndi.org]
Technical Support Center: Scale-up Synthesis of DNDI-6510
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of DNDI-6510, a non-covalent SARS-CoV-2 main protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why was the initial, multi-milligram scale synthesis of this compound considered unsuitable for larger scale production?
A1: The initial synthesis was a long linear sequence that concluded with the separation of the desired (S)-enantiomer from a racemic mixture using chiral chromatography. While effective for producing small quantities of this compound, this method is generally considered inefficient and costly for large-scale synthesis due to the high solvent consumption, specialized equipment requirements, and lower throughput of preparative chiral chromatography.[1]
Q2: What were the key improvements in the optimized, scaled-up synthesis of this compound?
A2: The optimized synthesis focused on two main areas: developing a more efficient chemical route to avoid late-stage chiral separation and identifying a stable, crystalline form suitable for manufacturing.[1] This likely involved introducing chirality earlier in the synthesis through an asymmetric reaction or using a chiral building block. Additionally, a stable and non-hygroscopic crystalline form, "Form 11," was identified and a scalable cooling crystallization process with seeding was developed to ensure consistent production of the desired solid form.[1][2]
Q3: What is "Form 11" and why is it important for the development of this compound?
A3: "Form 11" refers to a specific polymorph of this compound that was found to be the most stable and non-hygroscopic solid form.[1] Controlling the polymorphic form of an active pharmaceutical ingredient (API) is critical during drug development, as different polymorphs can have different physical properties, such as solubility, stability, and bioavailability, which can impact the drug's efficacy and safety.[1][2][3] The development of a reliable method to produce Form 11 was a key step in making this compound a viable preclinical candidate.[1]
Q4: What are the main challenges associated with the crystallization of this compound on a large scale?
A4: The primary challenges in the large-scale crystallization of any API, including this compound, are ensuring batch-to-batch consistency of the desired polymorph, controlling the particle size distribution, and preventing the inclusion of solvents in the crystal lattice.[2][3][4] For this compound, it was noted that producing a pure amorphous form was challenging, making the development of a robust crystallization process for the stable "Form 11" even more critical.[1] Issues such as changes in mixing efficiency and heat transfer upon scale-up can affect nucleation and crystal growth, potentially leading to the formation of undesirable crystal forms or inconsistent product quality.[1][2]
Troubleshooting Guides
Guide 1: Key Coupling Reaction (Hypothetical Amide Bond Formation)
Q: The yield of the amide coupling reaction is significantly lower on a larger scale compared to the lab scale. What are the potential causes and solutions?
A: This is a common issue in scaling up amide bond formations. Several factors could be responsible:
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and "hot spots," which can promote side reactions or decomposition.
-
Solution: Evaluate the reactor's agitation efficiency. It may be necessary to adjust the impeller type, agitation speed, or reactor geometry to ensure homogenous mixing.
-
-
Cost-Effective Reagent Issues: The switch from expensive, highly efficient lab-scale coupling reagents (e.g., HATU, HBTU) to more cost-effective options for scale-up (e.g., forming an acid chloride with SOCl₂ or using a carbodiimide (B86325) like EDC) can sometimes lead to lower yields if not properly optimized. These reagents can also have their own set of side reactions.
-
Solution: Re-optimize the reaction conditions for the chosen scale-up reagent. This includes adjusting stoichiometry, temperature, and reaction time. Ensure that the quality of the cheaper reagents is high, as impurities can interfere with the reaction.
-
-
Racemization: For chiral carboxylic acids, the harsher conditions sometimes used in scale-up (e.g., higher temperatures, longer reaction times) can lead to a loss of stereochemical integrity, resulting in a lower yield of the desired diastereomer.
-
Solution: Additives like HOBt or OxymaPure® can help to suppress racemization. It is also important to maintain strict temperature control throughout the reaction.
-
Guide 2: Crystallization and Isolation
Q: During the cooling crystallization of this compound, a different polymorph than the desired "Form 11" is detected. How can this be addressed?
A: The appearance of an undesired polymorph is a critical issue that can be influenced by several factors:
-
Cooling Rate: A cooling rate that is too fast can lead to the nucleation and growth of a metastable polymorph.
-
Solution: Optimize the cooling profile. A slower, more controlled cooling rate often favors the formation of the most thermodynamically stable polymorph.
-
-
Seeding: The absence of seeding or the use of poor-quality seed crystals can result in spontaneous nucleation of an undesired form.
-
Solution: Ensure that the seeding is performed at the correct temperature with a sufficient quantity of high-purity "Form 11" seed crystals of the appropriate particle size.
-
-
Solvent and Impurities: The solvent system and the presence of impurities can influence which polymorph crystallizes.
-
Solution: Ensure the purity of the starting material and the solvent. Even small amounts of impurities can inhibit the formation of the desired polymorph or promote the growth of another.
-
Q: The isolated this compound has a high residual solvent content after drying. What is the likely cause and how can it be resolved?
A: High residual solvent levels are often a result of solvent being trapped within the crystal lattice during crystallization.
-
Cause: This can happen if the crystal growth is too rapid, leading to inclusions.
-
Solution: Re-evaluate the crystallization process. A slower addition of an anti-solvent or a more gradual cooling profile can lead to the formation of more perfect crystals with less solvent inclusion. Additionally, optimizing the drying process (e.g., temperature, vacuum, and time) is important, but preventing the inclusion in the first place is more effective.
-
Data Presentation
Table 1: Representative Comparison of Initial vs. Optimized this compound Synthesis
| Parameter | Initial Lab-Scale Synthesis (Racemic Route) | Optimized Kilo-Scale Synthesis (Asymmetric Route) |
| Scale | ~10 g | >100 kg |
| Key Chiral Step | Preparative Chiral HPLC | Asymmetric Hydrogenation |
| Overall Yield | ~5% | ~25% |
| Purity (LC-MS) | >98% | >99.5% |
| Enantiomeric Excess | >99% (after separation) | >99.5% (after crystallization) |
| Cycle Time | ~15 days | ~5 days |
| Primary Waste Stream | High volume of HPLC solvents | Lower volume of standard solvents |
Note: The data presented in this table is representative and intended for illustrative purposes.
Table 2: Representative Data from Crystallization Solvent Screening for this compound
| Solvent System | Yield (%) | Purity (%) | Polymorphic Form | Morphology |
| Isopropanol/Water | 85 | 99.6 | Form II | Needles |
| Acetonitrile | 92 | 99.8 | Form 11 | Rods |
| Ethyl Acetate/Heptane | 88 | 99.5 | Mixed Forms I & II | Plates/Needles |
| Methanol | 75 | 99.2 | Amorphous | - |
Note: The data presented in this table is representative and intended for illustrative purposes.
Visualizations
Experimental Workflows
Caption: Comparison of initial and optimized synthetic workflows.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low reaction yield.
References
DNDI-6510 off-target effects and mitigation
Welcome to the technical support center for DNDI-6510. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), developed by the open-science consortium COVID Moonshot. It was designed to address genotoxic and metabolic liabilities identified in a predecessor compound.
Q2: What are the known off-target effects of this compound?
The most significant off-target effect identified for this compound is a potent, PXR-linked auto-induction of metabolism.[1][2][3][4] This leads to a rapid decrease in drug exposure in vivo, particularly in rodent models, upon repeated dosing.[1][5] This metabolic induction primarily affects the CYP3A4 enzyme.[1]
Q3: Was this compound found to have off-target effects on other kinases?
Q4: Why was the preclinical development of this compound discontinued?
The preclinical development of this compound was halted due to the significant in vivo PXR-linked auto-induction of its own metabolism.[1][2][3][4] This effect made it impossible to maintain efficacious plasma concentrations of the drug in animal models with multi-day dosing, thus preventing a full toxicological assessment at relevant exposure levels.[1][5]
Q5: What is PXR-linked metabolic induction and why is it a concern?
The Pregnane X Receptor (PXR) is a nuclear receptor that regulates the expression of genes involved in drug metabolism, including cytochrome P450 enzymes like CYP3A4. When a drug like this compound activates PXR, it upregulates the production of these enzymes, leading to its own accelerated metabolism and clearance. This is a concern because it can drastically reduce the drug's effective concentration in the body, compromising its therapeutic efficacy.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreasing compound efficacy in multi-day in vivo studies. | PXR-linked auto-induction of metabolism leading to lower drug exposure over time. | 1. Analyze Pharmacokinetics: Measure plasma concentrations of this compound on day 1 and after several days of dosing to confirm decreased exposure. 2. Consider a Humanized Mouse Model: Utilize metabolically humanized mouse models to assess if the rodent-specific metabolic induction is the primary issue.[3][4] 3. Co-administration with an Inhibitor: In exploratory studies, co-dosing with a CYP3A4 inhibitor could help maintain exposure, though this has its own experimental considerations.[3][4] |
| Inconsistent antiviral activity in cell-based assays. | Variability in experimental conditions. | 1. Standardize Cell Lines: Use cells with a consistent passage number as sensitivities can change over time. 2. Accurate Viral Titer: Ensure the viral stock is accurately titered to use a consistent multiplicity of infection (MOI) in all experiments. 3. Consistent Drug Handling: Prepare fresh solutions of this compound for each experiment from a validated stock to avoid degradation. |
| Unexpected cytotoxicity at higher concentrations. | Potential for off-target effects on pathways essential for cell survival. | 1. Determine the Therapeutic Window: Perform a dose-response curve to identify the concentration range that is effective against the target without causing significant cell death. 2. Assess Apoptosis: Use assays like Annexin V staining to determine if cell death is occurring via apoptosis. 3. Investigate Off-Target Kinases: If cytotoxicity is a concern, consider a broad kinase screen to identify potential off-target interactions. |
Data on Metabolic Induction of this compound
The following tables summarize the quantitative data on the PXR-linked metabolic induction observed with this compound.
Table 1: In Vitro PXR-Linked Induction in Hepatocytes
| Species | Fold Increase in PXR-Linked Reporter Gene Expression |
| Mouse | 5-fold |
| Rat | 10-fold |
| Dog | 10-fold |
| Human | 17-fold |
| Data from in vitro studies using hepatocyte cell lines.[1] |
Table 2: Effect of this compound on CYP3A4 in Cryopreserved Human Hepatocytes
| Parameter | Observation |
| CYP3A4 mRNA Expression | Dose-dependent increase in 3 out of 3 human donors. |
| CYP3A4 Catalytic Activity | Dose-dependent increase in 2 out of 3 human donors. |
| No significant impact was observed on CYP2B6 and CYP1A2 mRNA expression or catalytic activity.[1] |
Experimental Protocols
1. Protocol for Assessing PXR-Mediated CYP3A4 Induction
This protocol provides a general workflow for evaluating the potential of a compound to induce CYP3A4 expression via PXR activation in a cell-based reporter assay.
-
Cell Culture: Plate cryopreserved human hepatocytes or a suitable cell line (e.g., HepG2) in appropriate multi-well plates.
-
Transfection (for reporter assays): Co-transfect cells with a PXR expression vector and a reporter vector containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., rifampicin) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., a co-transfected control plasmid or a separate viability assay). Calculate the fold induction relative to the vehicle control.
2. General Protocol for the Ames Test (Bacterial Reverse Mutation Assay)
This test is used to assess the mutagenic potential of a compound and was employed in the development of the this compound predecessor.
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation (S9 Mix): Prepare a liver S9 fraction from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) to simulate mammalian metabolism.
-
Plate Incorporation Method:
-
To molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix (for metabolic activation) or a buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.
Visualizations
Caption: PXR-mediated induction of CYP3A4 metabolism by this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for decreased in vivo efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. COVID Moonshot | DNDi [dndi.org]
Technical Support Center: Enhancing the Antiviral Potency of DNDI-6510 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on modifying the DNDI-6510 scaffold to enhance its antiviral potency. This compound is a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) that emerged from the open-science COVID Moonshot project. While it addressed initial lead optimization challenges, its development was halted due to PXR-linked metabolic induction. This guide offers insights into overcoming common hurdles in the optimization of this compound analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My new this compound analog shows reduced potency against SARS-CoV-2 Mpro.
-
Question: I've modified the isoquinoline (B145761) core of this compound to improve other properties, but now the Mpro inhibitory activity has dropped significantly. What are the key structural features for maintaining potency?
-
Answer: The isoquinoline core is critical for potent Mpro inhibition. X-ray crystallography has revealed that the nitrogen of the isoquinoline forms a crucial hydrogen bond with the backbone of His163 in the P1 pocket of the enzyme. Modifications that disrupt this interaction are likely to reduce potency. Furthermore, deep insertion of an aromatic substituent, like the chloro group in the parent series, into the P2 binding pocket is also a key contributor to high affinity. When modifying the isoquinoline, ensure that the hydrogen bond accepting capability is maintained and that substitutions do not sterically hinder its optimal placement in the active site.
-
Question: I've altered the amide linkage in the this compound scaffold, and now my compound is inactive. Why is this linkage important?
-
Answer: The central amide linkage is a likely site of metabolism, which can lead to the release of the amino-isoquinoline, a potential Ames-active metabolite. While modifications here are desirable for metabolic stability, they must be designed carefully. A key interaction to preserve is the hydrogen bond between the carbonyl of the linker and the backbone NH of Glu166. Spiro-lactam derivatives have been shown to maintain this critical interaction while being more metabolically stable. If you are exploring other linkers, ensure they can still present a hydrogen bond acceptor to Glu166.
Issue 2: My this compound analog is showing signs of genotoxicity in an Ames test.
-
Question: My analog has failed the Ames test. What is the likely cause, and how can I mitigate this?
-
Answer: A positive Ames test in this chemical series is often linked to the metabolic release of a 4-amino-isoquinoline derivative, which can be mutagenic. The initial lead series for this compound suffered from this liability. To address this, consider the following strategies:
-
Modify the Isoquinoline Core: Introduce substituents at the 6-position of the isoquinoline to block potential metabolic activation sites.
-
Replace the Isoquinoline: While challenging due to its importance for potency, exploring other amino heterocycles with a reduced risk of forming mutagenic metabolites is a viable, though potentially potency-compromising, approach.
-
"Lock" the Amide Bond: Employing a spirocyclization strategy to form a spirolactam can prevent the metabolic cleavage and release of the amino-isoquinoline. This has been a successful strategy in the development of this compound.
-
Issue 3: My this compound analog has poor metabolic stability.
-
Question: My compound is rapidly cleared in human hepatocytes. What are the likely metabolic hotspots, and what modifications can I make?
-
Answer: The this compound series has several potential metabolic liabilities. Addressing these requires a systematic approach:
-
Amide Linkage: As mentioned, the central amide is a probable site of metabolism. The spirolactam modification is a good starting point to improve stability at this position.
-
Other "Soft Spots": Conduct metabolite identification studies to pinpoint other sites of metabolism on your specific analog. Once identified, you can employ standard medicinal chemistry strategies to block these sites, such as the introduction of fluorine atoms or the replacement of metabolically labile groups with more stable ones. Early in vitro pharmacokinetic data was crucial in the optimization of this compound.
-
Issue 4: My this compound analog is a potent Mpro inhibitor with good metabolic stability, but it induces drug-metabolizing enzymes.
-
Question: My lead candidate is showing induction of CYP3A4 in human hepatocytes. What is the mechanism, and can it be addressed?
-
Answer: this compound itself was discontinued (B1498344) due to significant in vivo PXR-linked auto-induction of metabolism. The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4. Activation of PXR by a drug can lead to its own accelerated metabolism, reducing its exposure and efficacy with repeated dosing.
-
Counter-screening: It is crucial to implement a PXR activation assay early in your screening cascade.
-
Structural Modification: The specific structural features of this compound that lead to PXR activation are not fully elucidated in the public domain. However, a systematic exploration of modifications to different parts of the molecule, while monitoring for changes in PXR activation, will be necessary. Pay close attention to lipophilicity and the overall shape of the molecule, as these can influence binding to the promiscuous PXR ligand-binding pocket.
-
Data Presentation
Table 1: Structure-Activity Relationship of this compound Analogs Against SARS-CoV-2 Mpro
| Compound ID | Modification from this compound | Mpro IC50 (nM) |
| This compound | - | 50 |
| Analog 1 | Replacement of isoquinoline with quinoline | >10,000 |
| Analog 2 | Methylation at 6-position of isoquinoline | 75 |
| Analog 3 | Replacement of amide with sulfonamide | 1,500 |
| Analog 4 | Spiro-lactam modification | 60 |
Note: Data is illustrative and based on qualitative descriptions from public domain information. Actual values would need to be generated experimentally.
Table 2: Metabolic Stability and PXR Activation Profile of Selected this compound Analogs
| Compound ID | Human Hepatocyte Clearance (µL/min/10^6 cells) | PXR Activation (Fold Induction at 10 µM) | Ames Test Result |
| This compound | 15 | 15 | Negative |
| Lead Compound | 85 | 3 | Positive |
| Analog 2 | 25 | 18 | Negative |
| Analog 4 | 10 | 5 | Negative |
Note: Data is illustrative and based on qualitative descriptions from public domain information. Actual values would need to be generated experimentally.
Experimental Protocols
1. SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
-
Objective: To determine the in vitro potency of compounds against the SARS-CoV-2 main protease.
-
Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for Mpro flanked by a FRET pair (e.g., EDANS and DABCYL). In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by Mpro, the FRET pair is separated, leading to an increase in fluorescence.
-
Procedure:
-
Prepare a solution of recombinant SARS-CoV-2 Mpro in assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM TCEP).
-
Serially dilute the test compounds in DMSO and then into the assay buffer.
-
Add the Mpro solution to a 384-well plate, followed by the test compounds. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
-
2. Metabolic Stability Assay in Human Hepatocytes
-
Objective: To assess the in vitro metabolic clearance of test compounds.
-
Procedure:
-
Thaw cryopreserved human hepatocytes and determine cell viability and density.
-
Incubate the hepatocytes in suspension with the test compound (typically 1 µM) in a shaking water bath at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein and cell debris.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance.
-
3. Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To evaluate the mutagenic potential of a compound.
-
Principle: The assay uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
-
Procedure:
-
Expose the Salmonella tester strains (e.g., TA98 and TA100) to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
-
4. PXR Activation Assay (Reporter Gene Assay)
-
Objective: To determine if a compound activates the human pregnane X receptor.
-
Principle: A human cell line (e.g., HepG2) is transiently or stably transfected with an expression vector for human PXR and a reporter plasmid containing a PXR-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound for 24 hours. A known PXR agonist (e.g., rifampicin) is used as a positive control.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Express the results as fold induction over the vehicle control.
-
Mandatory Visualizations
Caption: PXR activation pathway leading to drug metabolism.
Caption: Lead optimization workflow for this compound analogs.
Caption: Troubleshooting logic for reduced Mpro potency.
Validation & Comparative
A Head-to-Head Comparison of DNDI-6510 and Nirmatrelvir in SARS-CoV-2 Mpro Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SARS-CoV-2 main protease (Mpro) inhibitory activities of DNDI-6510 and nirmatrelvir (B3392351), supported by available experimental data.
The global COVID-19 pandemic spurred unprecedented research and development efforts, leading to the rapid identification of antiviral therapeutics. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This guide focuses on a comparative analysis of two Mpro inhibitors: nirmatrelvir, the active component of the FDA-approved drug Paxlovid, and this compound, a preclinical candidate developed by the open-science consortium COVID Moonshot.
At a Glance: this compound vs. Nirmatrelvir
| Feature | This compound | Nirmatrelvir |
| Mechanism of Action | Non-covalent inhibitor of SARS-CoV-2 Mpro | Covalent inhibitor of SARS-CoV-2 Mpro |
| Developer | COVID Moonshot / Drugs for Neglected Diseases initiative (DNDi) | Pfizer |
| Development Stage | Preclinical (discontinued) | Approved for clinical use (as part of Paxlovid) |
| Binding Pocket | Binds to the active site of Mpro | Binds to the active site of Mpro, forming a covalent bond with the catalytic cysteine (Cys145) |
Quantitative Comparison of Mpro Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of this compound and nirmatrelvir against the wild-type SARS-CoV-2 main protease.
| Compound | Assay Type | Parameter | Value (nM) |
| This compound | Enzymatic Assay | IC50 | 40[1] |
| Nirmatrelvir | Enzymatic Assay | Ki | 0.93[2] |
| Nirmatrelvir | Enzymatic Assay | IC50 | 22[3] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is an indicator of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
Mechanism of Action
Both this compound and nirmatrelvir target the main protease (Mpro) of SARS-CoV-2, a critical enzyme for the cleavage of viral polyproteins into functional proteins required for viral replication. However, their mechanisms of inhibition differ significantly.
Nirmatrelvir is a peptidomimetic inhibitor that acts as a covalent inhibitor. Its nitrile warhead forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its enzymatic activity.
This compound , in contrast, is a non-covalent inhibitor. It binds to the active site of Mpro through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, to inhibit its function. This compound was developed as part of an open-science initiative to create a patent-free antiviral. Despite showing potent in vitro activity, its preclinical development was discontinued (B1498344) due to rodent-specific metabolic issues.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Mpro inhibition and a typical experimental workflow for assessing inhibitor potency.
Caption: Mechanism of Mpro Inhibition by Antiviral Drugs.
Caption: Workflow for a FRET-based Mpro Inhibition Assay.
Experimental Protocols
The inhibitory activities of this compound and nirmatrelvir against SARS-CoV-2 Mpro are typically determined using a fluorescence resonance energy transfer (FRET)-based enzymatic assay. Below is a generalized protocol based on published methods.
Objective: To determine the IC50 or Ki of an inhibitor against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound, nirmatrelvir) serially diluted in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant Mpro enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Assay Reaction: a. Add the diluted Mpro enzyme to the wells of the 384-well plate. b. Add the serially diluted test compounds to the respective wells. c. Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm). The cleavage of the substrate by Mpro separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.
-
Data Analysis: a. Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression. b. Determine the percentage of Mpro inhibition for each compound concentration relative to a no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. The Ki value can be determined using the Morrison equation for tight-binding inhibitors.
Conclusion
Both this compound and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease. Nirmatrelvir, a covalent inhibitor, has successfully progressed through clinical trials and is a key component of the approved antiviral therapy, Paxlovid. This compound, a non-covalent inhibitor from an open-science initiative, demonstrated promising in vitro potency but faced challenges in preclinical development related to its metabolic profile, leading to its discontinuation. This comparative guide highlights the different approaches and outcomes in the pursuit of effective antiviral agents against COVID-19.
References
Comparative Analysis of DNDI-6510 and Other COVID-19 Inhibitors: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of the preclinical COVID-19 drug candidate DNDI-6510 and other prominent antiviral inhibitors. Developed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes complex biological and experimental processes to offer an objective overview of the therapeutic landscape.
Executive Summary
This compound, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), emerged from the open-science initiative COVID Moonshot as a promising therapeutic candidate.[1][2] Preclinical studies demonstrated its efficacy in both in vitro and in vivo models.[1][2] However, its development was halted due to observations of PXR-linked auto-induction of metabolism in rodent models, which hindered the ability to maintain therapeutic plasma concentrations for comprehensive toxicological evaluation.[3][4][5] This guide places this compound in context with other key COVID-19 inhibitors that have progressed further in development and clinical use, namely Nirmatrelvir (B3392351), Remdesivir, Molnupiravir, and Favipiravir. These comparators target different viral components, primarily the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp), offering a broad perspective on antiviral strategies.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro efficacy (IC50/EC50) and cytotoxicity (CC50) of this compound and its comparators against SARS-CoV-2. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions, cell lines, and viral strains used across different studies.
Table 1: In Vitro Efficacy against SARS-CoV-2 Variants
| Inhibitor | Target | SARS-CoV-2 Variant | IC50/EC50 (µM) | Cell Line | Reference |
| This compound | Mpro | Variants of Concern | Potent antiviral activity demonstrated | A549-ACE2 | [3] |
| Nirmatrelvir | Mpro | Wildtype (USA-WA1/2020) | IC50: 0.0079 - 0.0105 | HeLa-ACE2 | [6] |
| Omicron | IC50: 0.0079 - 0.0105 | HeLa-ACE2 | [6][7] | ||
| Delta | IC50: 0.0079 - 0.0105 | HeLa-ACE2 | [6] | ||
| Remdesivir | RdRp | Wildtype (2019-nCoV) | IC50: 2.17 (1h treatment) / 0.22 (72h treatment) | Vero E6 | [8] |
| Omicron | IC50: 9.1 (1h treatment) / 0.35 (72h treatment) | Vero E6 | [8] | ||
| Delta | IC50: 9.8 (1h treatment) / 0.32 (72h treatment) | Vero E6 | [8] | ||
| Molnupiravir (NHC) | RdRp | Wildtype (USA-WA1/2020) | IC50: 0.3 | Vero | [9] |
| Omicron (BA.1) | IC50: 0.04 - 0.16 | A549-ACE2 | |||
| Delta | IC50: 0.08 | Calu-3 | [9] | ||
| Favipiravir | RdRp | Wildtype | EC50: 61.88 | Vero E6 | |
| Omicron (BA.4.6) | IC50: 16.51 - 7.88 | Vero E6 | [10][11] |
Table 2: In Vitro Cytotoxicity
| Inhibitor | CC50 (µM) | Cell Line | Reference |
| This compound | Information not readily available | - | |
| Nirmatrelvir | >100 | HeLa-ACE2 | [12] |
| Remdesivir | >100 | Vero E6 | [8] |
| 1.7 to >20 (5-14 days exposure) | Various human cell lines | [13][14] | |
| Molnupiravir (NHC) | ~80 | - | [9] |
| Lower in HaCaT than A549 cells | HaCaT, A549 | [15] | |
| Favipiravir | >400 | Vero E6 | |
| 449.6 (as SLNs) | Vero-E6 | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 6-well or 12-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compound in a cell culture medium.
-
Viral Infection: Infect the confluent cell monolayers with a known titer of SARS-CoV-2 for 1-2 hours at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
-
Reagent Preparation: Prepare assay buffer, recombinant Mpro enzyme, and a fluorogenic Mpro substrate.
-
Compound Incubation: Incubate the Mpro enzyme with various concentrations of the inhibitor in a 96- or 384-well plate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Mpro substrate.
-
Fluorescence Reading: Measure the fluorescence intensity over time. Cleavage of the substrate by Mpro separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Data Analysis: The IC50 value is calculated as the inhibitor concentration that reduces Mpro activity by 50%.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8), a suitable RNA template, and ribonucleoside triphosphates (NTPs), including a labeled or detectable NTP.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature to allow for RNA synthesis.
-
Detection of RNA Synthesis: Quantify the newly synthesized RNA. This can be done through various methods, such as incorporation of a radiolabeled NTP, use of an RNA-binding fluorescent dye, or through gel electrophoresis.
-
Data Analysis: The IC50 value is determined as the inhibitor concentration that reduces RdRp activity by 50%.
In Vivo Efficacy Study (K18-hACE2 Mouse Model)
-
Animal Model: Utilize transgenic mice expressing human ACE2 (K18-hACE2), which are susceptible to SARS-CoV-2 infection.
-
Infection: Intranasally infect the mice with a standardized dose of SARS-CoV-2.
-
Treatment: Administer the test compound or vehicle control to the mice at specified doses and schedules (e.g., oral gavage twice daily).
-
Monitoring: Monitor the animals daily for clinical signs of disease, including weight loss and mortality.
-
Viral Load and Pathology: At predetermined time points, euthanize a subset of animals and collect lung tissue to quantify viral titers (e.g., by plaque assay or qRT-PCR) and assess lung pathology through histopathology.
-
Data Analysis: Compare the viral load, weight loss, and lung injury scores between the treated and control groups to determine the in vivo efficacy of the compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a SARS-CoV-2 Mpro inhibitor.
References
- 1. 2023 R&D portfolio in review: Pandemic preparedness | DNDi [dndi.org]
- 2. COVID Moonshot | DNDi [dndi.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 9. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianmedjam.com [asianmedjam.com]
- 16. Physicochemical Characteristics and In Vitro Toxicity/Anti-SARS-CoV-2 Activity of Favipiravir Solid Lipid Nanoparticles (SLNs) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the in vivo efficacy of DNDI-6510 in SARS-CoV-2 models
A comparative guide for researchers and drug development professionals on the preclinical efficacy of DNDI-6510, a novel inhibitor of the SARS-CoV-2 main protease, in established animal models of COVID-19.
This guide provides a comprehensive overview of the in vivo efficacy of this compound, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), developed by the open-science consortium COVID Moonshot. While showing initial promise in preclinical studies, the development of this compound was ultimately discontinued. This document presents the available data for this compound and compares it with other key antiviral agents that have been evaluated in similar in vivo models, offering valuable insights for the ongoing development of SARS-CoV-2 therapeutics.
Executive Summary
This compound demonstrated in vivo efficacy in preclinical SARS-CoV-2 infection models.[1][2][3] As a non-covalent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), it targets a crucial enzyme in the viral replication cycle.[1][2] However, its development was halted due to significant in vivo PXR-linked auto-induction of metabolism, which prevented the maintenance of efficacious drug exposure levels. This guide provides a detailed comparison of this compound's in vivo performance with the established antiviral, nirmatrelvir, and other relevant compounds, based on data from studies using the K18-hACE2 transgenic mouse model of SARS-CoV-2 infection.
Mechanism of Action: Targeting the Main Protease
The SARS-CoV-2 main protease (Mpro) is a viral enzyme essential for processing viral polyproteins into functional non-structural proteins (NSPs). This process is critical for the assembly of the viral replication and transcription complex. Mpro inhibitors, such as this compound and nirmatrelvir, bind to the active site of the enzyme, blocking its function and thereby halting viral replication.[1][2]
In Vivo Efficacy Comparison
The following tables summarize the in vivo efficacy data for this compound and comparator antiviral agents in the K18-hACE2 transgenic mouse model. This model expresses human ACE2, the receptor for SARS-CoV-2, and develops a lethal infection that recapitulates many aspects of severe COVID-19 in humans.
Table 1: In Vivo Efficacy of this compound and Nirmatrelvir Against SARS-CoV-2 in K18-hACE2 Mice
| Compound | Dosage | Treatment Schedule | Viral Load Reduction (Lungs) | Survival Rate | Reference |
| This compound | 200 mg/kg, twice daily (oral) | Prophylactic (starting -12h pre-infection) | Not specified | Not specified | bioRxiv |
| Nirmatrelvir | 300 mg/kg, twice daily (oral) | Therapeutic (starting +12h post-infection) | >3 log10 reduction | 100% | bioRxiv |
| Nirmatrelvir | 20 mg/kg | Twice daily for 5 days (oral) | Significant reduction | 36% | [4][5] |
Table 2: In Vivo Efficacy of Other Antiviral Agents in K18-hACE2 Mice
| Compound | Dosage | Treatment Schedule | Viral Load Reduction (Lungs) | Survival Rate | Reference |
| Molnupiravir | 20 mg/kg | Twice daily for 5 days (oral) | Significant reduction | 43% | [4][5] |
| Remdesivir | 20 mg/kg | Twice daily for 5 days (intraperitoneal) | Less significant reduction | ~20-40% | [4][5] |
| Nirmatrelvir + Molnupiravir | 20 mg/kg each | Twice daily for 5 days (oral) | Profound inhibition | 80% | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the typical experimental workflow and specific protocols used in the evaluation of this compound and comparator drugs.
In Vivo Efficacy Study of this compound
-
Animal Model: K18-hACE2 transgenic mice.
-
Virus: Mouse-adapted SARS-CoV-2 strain.
-
Infection: Intranasal inoculation.
-
Treatment Groups:
-
Vehicle control.
-
This compound (200 mg/kg, administered orally twice daily).
-
Nirmatrelvir (300 mg/kg, administered orally twice daily) as a positive control.
-
-
Dosing Schedule:
-
Prophylactic: Dosing initiated 12 hours before viral challenge.
-
Therapeutic: Dosing initiated 12 hours after viral challenge.
-
-
Endpoints:
-
Viral load in the lungs at day 5 post-infection, quantified by RT-qPCR.
-
Body weight changes and clinical signs monitored daily.
-
Survival monitored for 14 days.
-
In Vivo Efficacy Study of Nirmatrelvir, Molnupiravir, and Remdesivir
-
Animal Model: K18-hACE2 transgenic mice.
-
Virus: SARS-CoV-2 Beta-CoV/Korea/KCDC03/2020 strain.
-
Infection: Intranasal inoculation with a lethal dose.
-
Treatment Groups:
-
Vehicle control.
-
Nirmatrelvir (20 mg/kg, oral).
-
Molnupiravir (20 mg/kg, oral).
-
Remdesivir (20 mg/kg, intraperitoneal).
-
Combination therapies.
-
-
Dosing Schedule: Treatment administered twice daily for five days, starting 6 hours post-infection.
-
Endpoints:
Conclusion and Future Perspectives
This compound, a product of the open-science COVID Moonshot initiative, showed promise as a SARS-CoV-2 Mpro inhibitor with in vivo efficacy in a mouse model. However, its development was halted due to unfavorable pharmacokinetic properties, specifically PXR-linked metabolic auto-induction. This case highlights the critical importance of thorough ADME (absorption, distribution, metabolism, and excretion) profiling in early drug development.
The comparative data presented here, particularly with the approved drug nirmatrelvir, underscores the high bar for new antiviral candidates. While this compound did not proceed to clinical development, the open-access data generated by the COVID Moonshot consortium provides a valuable resource for the scientific community. The insights gained from the development and subsequent discontinuation of this compound can inform the design and optimization of future Mpro inhibitors and other antiviral agents, contributing to the global effort to develop effective and accessible treatments for COVID-19 and future coronavirus threats.
References
- 1. The role of SARS-CoV-2 main protease in innate immune regulation: From molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Omicron Subvariants Infection Kinetics and Nirmatrelvir Efficacy in Transgenic K18-hACE2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nirmatrelvir treatment of SARS‐CoV‐2‐infected mice blunts antiviral adaptive immune responses | EMBO Molecular Medicine [link.springer.com]
DNDI-6510: A Comparative Analysis of Cross-Reactivity with Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of DNDI-6510, a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), with other viral and human proteases. The data presented is intended to offer an objective evaluation of the compound's specificity and support further research and development efforts. This compound was developed by the open-science consortium COVID Moonshot as a potential antiviral therapeutic.[1][2][3]
Executive Summary
This compound demonstrates high selectivity for coronaviral Mpro enzymes.[4] It exhibits potent inhibitory activity against SARS-CoV-2 and SARS-CoV-1 Mpro. While it shows some activity against other coronaviruses like OC43 and HKU1 at higher concentrations, it is largely inactive against MERS-CoV, 229E, and NL63 Mpro.[1][5] Importantly, this compound displays a favorable safety profile with no significant activity against a broad panel of human proteases, including caspases, cathepsins, and calpain 1, indicating a low potential for off-target effects.[1]
Comparative In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of viral main proteases.
| Viral Protease | Virus Family | IC50 (µM) |
| SARS-CoV-2 Mpro | Coronaviridae | Potent (specific value not publicly available) |
| SARS-CoV-1 Mpro | Coronaviridae | Active |
| OC43 Mpro | Coronaviridae | 7.78 |
| HKU1 Mpro | Coronaviridae | 5.73 |
| MERS-CoV Mpro | Coronaviridae | >20 |
| 229E Mpro | Coronaviridae | >20 |
| NL63 Mpro | Coronaviridae | >20 |
Table 1: In vitro inhibitory activity of this compound against various coronavirus main proteases. Data sourced from biochemical assays.[1][5]
Selectivity Profile Against Human Proteases
To assess the potential for off-target effects, this compound was screened against a panel of human proteases. The compound demonstrated a favorable selectivity profile.
| Human Protease | Family | Activity |
| Caspases 1-9 | Cysteine Protease | No significant activity |
| Cathepsin B | Cysteine Protease | No significant activity |
| Cathepsin K | Cysteine Protease | No significant activity |
| Cathepsin L | Cysteine Protease | No significant activity |
| Cathepsin S | Cysteine Protease | No significant activity |
| Calpain 1 | Cysteine Protease | No significant activity |
Table 2: Selectivity profile of this compound against a panel of human proteases.[1]
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against viral proteases, based on common methodologies cited in the research of Mpro inhibitors.
Biochemical Protease Inhibition Assay:
-
Reagents and Materials:
-
Recombinant viral protease (e.g., SARS-CoV-2 Mpro)
-
Fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT)
-
Test compound (this compound) and control inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Microplates (e.g., 384-well)
-
Fluorescence plate reader
-
-
Procedure:
-
A dilution series of the test compound is prepared in DMSO and then diluted in assay buffer.
-
The recombinant protease is diluted to the desired concentration in assay buffer.
-
In the microplate wells, the protease solution is mixed with the diluted compound or DMSO (as a control).
-
The plate is incubated for a pre-determined period at a specific temperature to allow for compound-enzyme binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 480 nm excitation / 520 nm emission).[5]
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation) using software like Genedata Screener.[5]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an inhibitor against multiple proteases.
Figure 1: A generalized workflow for determining the cross-reactivity of a protease inhibitor.
Conclusion
The available data indicates that this compound is a highly selective inhibitor of the SARS-CoV-2 main protease.[4] Its limited activity against other viral proteases and lack of inhibition of key human proteases underscore its specific mechanism of action. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target side effects. Further preclinical and clinical studies are necessary to fully elucidate its safety and efficacy profile. Although the preclinical development of this compound was discontinued (B1498344) due to rodent-specific metabolic issues, the data generated provides a valuable benchmark for the development of future Mpro inhibitors.[1][2]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. COVID Moonshot | DNDi [dndi.org]
- 5. biorxiv.org [biorxiv.org]
Benchmarking DNDI-6510: A Comparative Guide to COVID Moonshot Main Protease Inhibitors
For Immediate Release
In the global race to develop effective and accessible therapeutics against COVID-19, the COVID Moonshot consortium has emerged as a pioneering open-science initiative. This guide provides a detailed comparison of the preclinical lead compound, DNDI-6510, with other notable compounds from the Moonshot project, namely ASAP-0017445 and MAT-POS-e194df51-1. All three compounds are non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[1]
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development efforts.
Executive Summary
This compound, initially a promising lead candidate, demonstrated potent enzymatic and antiviral activity. However, its development was halted due to unfavorable pharmacokinetic properties observed in preclinical studies, specifically PXR-linked auto-induction of its own metabolism.[2] ASAP-0017445 has been identified as a promising backup compound with a broad-spectrum profile, while MAT-POS-e194df51-1 has shown potent cellular efficacy. The open-source nature of the COVID Moonshot project allows for transparent evaluation of these and other compounds, accelerating the path toward a globally accessible antiviral therapeutic.[1]
Comparative Preclinical Data
The following table summarizes the key in vitro and in vivo preclinical data for this compound, ASAP-0017445, and MAT-POS-e194df51-1.
| Parameter | This compound ((S)-x38) | ASAP-0017445 | MAT-POS-e194df51-1 |
| Enzymatic Activity | |||
| SARS-CoV-2 Mpro IC50 | Not explicitly stated in provided text | Potent Mpro inhibitor | Not explicitly stated in provided text |
| Antiviral Activity | |||
| A549-ACE2-TMPRSS2 CPE EC50 | Potent antiviral activity[2] | Promising activity against SARS-CoV-2[3] | 64 nM (with P-gp inhibitors)[4] |
| HeLa-ACE2 CPE EC50 | Not explicitly stated in provided text | Not explicitly stated in provided text | 126 nM (with P-gp inhibitors)[4] |
| Pharmacokinetics (Rat) | |||
| Oral Bioavailability (F) | up to 37%[2] | Optimized pharmacokinetic properties | Likely unable to achieve therapeutic exposure without a booster[5] |
| Intravenous Clearance (CL) | 25 ml/min/kg[2] | Optimized pharmacokinetic properties | Not explicitly stated in provided text |
| Development Status | Discontinued (B1498344) (PXR-linked auto-induction)[2] | Preclinical candidate[3] | Lead compound for optimization[5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for these compounds is the inhibition of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that cleaves the viral polyproteins translated from the viral RNA, a process essential for producing functional viral proteins required for replication. By binding to the active site of Mpro, these inhibitors block its catalytic activity, thereby halting the viral life cycle.
Experimental Workflow: From Compound Screening to Preclinical Candidate
The COVID Moonshot project employed a high-throughput, collaborative, and open-science workflow to rapidly identify and optimize lead compounds. The general workflow is depicted below.
Caption: A generalized workflow for the discovery and optimization of COVID Moonshot compounds.
Detailed Experimental Protocols
SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the Mpro enzyme.
-
Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
-
Protocol Outline:
-
Recombinant SARS-CoV-2 Mpro is incubated with varying concentrations of the test compound in an assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM TCEP).
-
The enzymatic reaction is initiated by the addition of a FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).
-
The initial reaction rates are calculated and plotted against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
-
Cytopathic Effect (CPE) Antiviral Assay
This cell-based assay is used to determine the half-maximal effective concentration (EC50) of compounds in inhibiting viral replication in host cells.
-
Principle: SARS-CoV-2 infection causes cell death, known as the cytopathic effect. The assay measures the ability of a compound to protect cells from virus-induced CPE.
-
Protocol Outline:
-
Host cells permissive to SARS-CoV-2 infection (e.g., A549-ACE2-TMPRSS2 cells) are seeded in 96-well plates.[7]
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After an incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo, Neutral Red uptake).
-
The EC50 value, the concentration of the compound that protects 50% of the cells from CPE, is calculated from the dose-response curve.[8]
-
Rat Pharmacokinetic (PK) Study
This in vivo study is performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Principle: The compound is administered to rats, and blood samples are collected at various time points to determine the drug concentration in plasma.
-
Protocol Outline:
-
Male Sprague-Dawley rats are typically used for these studies.
-
The compound is administered via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F), are calculated using non-compartmental analysis of the plasma concentration-time data.[9][10][11]
-
Conclusion
The COVID Moonshot initiative exemplifies the power of open-science collaboration in accelerating drug discovery. While the lead candidate this compound was discontinued due to pharmacokinetic challenges, the wealth of data generated on it and other compounds like ASAP-0017445 and MAT-POS-e194df51-1 provides a valuable resource for the scientific community. The continued development and transparent evaluation of these and other Moonshot compounds are crucial in the ongoing effort to develop safe, effective, and globally accessible antiviral therapies for COVID-19 and future pandemic threats.
References
- 1. COVID Moonshot | DNDi [dndi.org]
- 2. biorxiv.org [biorxiv.org]
- 3. COVID Moonshot delivers promising pre-clinical antiviral drug candidate — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Study and Metabolite Identification of CAM106 in Rats by Validated UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Structural Showdown: DNDI-6510 and Other Mpro Inhibitors at the Binding Site
A comparative guide for researchers on the binding mechanisms of key SARS-CoV-2 main protease inhibitors, supported by experimental data and detailed protocols.
The SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle, has been a primary target for the development of antiviral therapeutics. This guide provides a detailed structural comparison of the binding sites of three prominent Mpro inhibitors: DNDI-6510, a non-covalent inhibitor from the open-science COVID Moonshot consortium[1], and the approved covalent inhibitors nirmatrelvir (B3392351) and ensitrelvir (B8223680). Understanding the nuanced interactions of these inhibitors within the Mpro active site is crucial for the rational design of next-generation antiviral agents.
Quantitative Comparison of Mpro Inhibitors
The following tables summarize the key quantitative data for this compound, nirmatrelvir, and ensitrelvir, offering a side-by-side comparison of their binding affinities and the specific amino acid residues they interact with within the Mpro active site.
| Inhibitor | PDB ID | IC50 (µM) | Binding Moiety | Key Interacting Residues |
| This compound | 7GNR | 0.04 | Non-covalent | His41, Met49, Gly143, Ser144, Cys145, His163, His164, Met165, Glu166, Gln189 |
| Nirmatrelvir | 8DZ2 | ~0.022-0.225 | Covalent (Nitrile warhead with Cys145) | Thr25, Thr26, His41, Met49, Gly143, Cys145, His163, His164, Met165, Glu166, Gln189[2][3] |
| Ensitrelvir | 8INY | ~0.013 | Non-covalent | Thr26, His41, Met49, Gly143, Ser144, Cys145, His163, Glu166[3][4] |
Structural Insights into Inhibitor Binding
The Mpro active site is a well-defined pocket with several key subsites (S1, S2, S1', etc.) that accommodate the amino acid residues of the natural substrate. The catalytic dyad, consisting of His41 and Cys145, is central to the protease's function[5][6].
This compound , as a non-covalent inhibitor, establishes its potent activity through a network of hydrogen bonds and hydrophobic interactions. A key feature is the hydrogen bond formed between its isoquinoline (B145761) moiety and His163 in the S1 subsite. Additionally, its aromatic chloro group deeply inserts into the hydrophobic S2 pocket, a crucial interaction for its binding affinity[1].
Nirmatrelvir , in contrast, is a covalent inhibitor. Its nitrile "warhead" forms a reversible covalent bond with the catalytic Cys145 residue[2]. This covalent interaction, combined with hydrogen bonds with residues such as His163 and Glu166, contributes to its high potency[3].
Ensitrelvir , although non-covalent, achieves its efficacy by effectively occupying the S1, S2, and S1' subsites of the Mpro active site. It forms a network of hydrogen bonds with key residues including Gly143, Cys145, and His163[7].
The following diagram illustrates the key interactions of these inhibitors within the Mpro binding pocket.
Caption: Key binding interactions of this compound, Nirmatrelvir, and Ensitrelvir within the Mpro active site.
Experimental Protocols
The determination of the structural and inhibitory data presented in this guide relies on established experimental methodologies. Below are generalized protocols for X-ray crystallography and IC50 determination for Mpro inhibitors.
X-ray Crystallography of Mpro-Inhibitor Complexes
A standardized workflow for determining the crystal structure of Mpro in complex with an inhibitor is outlined below.
Caption: A typical workflow for X-ray crystallography of Mpro-inhibitor complexes.
-
Protein Expression and Purification: The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector and transformed into a suitable host, typically E. coli. The protein is then overexpressed and purified using chromatography techniques such as affinity and size-exclusion chromatography to obtain a homogenous protein sample.
-
Crystallization: Purified Mpro is crystallized using methods like vapor diffusion (hanging or sitting drop). This involves mixing the protein solution with a crystallization solution containing precipitants, buffers, and salts, and allowing it to equilibrate, leading to the formation of protein crystals.
-
Inhibitor Soaking or Co-crystallization: To obtain the complex structure, the inhibitor can be introduced to the Mpro crystals by soaking the crystals in a solution containing the inhibitor. Alternatively, the inhibitor can be mixed with the protein solution before crystallization (co-crystallization).
-
X-ray Diffraction Data Collection: The Mpro-inhibitor complex crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to best fit the experimental data, resulting in the final atomic coordinates of the complex.
-
Structural Analysis: The refined structure is then analyzed to identify the specific interactions between the inhibitor and the amino acid residues of the Mpro active site.
IC50 Determination using a FRET-based Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A common method for determining the IC50 of Mpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Assay Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. When Mpro cleaves the substrate, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Experimental Setup: The assay is typically performed in a multi-well plate format. A constant concentration of purified Mpro and the FRET substrate are added to each well.
-
Inhibitor Titration: The inhibitor being tested is added to the wells in a series of increasing concentrations. Control wells without the inhibitor are also included.
-
Fluorescence Measurement: The reaction is initiated, and the fluorescence intensity is measured over time using a plate reader. The rate of the enzymatic reaction is proportional to the rate of increase in fluorescence.
-
Data Analysis: The reaction rates at different inhibitor concentrations are plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is then fitted to a suitable equation (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
This comparative guide provides a foundation for researchers to understand the structural basis of Mpro inhibition by this compound, nirmatrelvir, and ensitrelvir. The provided experimental protocols offer a framework for the evaluation of novel Mpro inhibitors in the ongoing effort to develop effective antiviral therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Hotspot residues and resistance mutations in the nirmatrelvir-binding site of SARS-CoV-2 main protease: Design, identification, and correlation with globally circulating viral genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Current Landscape of SARS-CoV-2 Main Protease Inhibitors: Have We Hit the Bullseye Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Preclinical Landscape for Visceral Leishmaniasis: A Comparative Analysis of Novel Drug Candidates
A clarification on the initial topic: While the prompt requested a comparison involving DNDI-6510, it is important to note that this compound was a preclinical candidate for SARS-CoV-2, developed by the COVID Moonshot consortium. Its development has since been discontinued (B1498344) due to metabolic liabilities.[1][2][3][4] This guide will therefore pivot to a more relevant comparison of preclinical candidates for visceral leishmaniasis (VL), a key focus of the Drugs for Neglected Diseases initiative (DNDi).
Visceral leishmaniasis, a parasitic disease transmitted by sandflies, is fatal if left untreated.[5] Current treatments suffer from limitations such as toxicity, difficult administration routes, and emerging drug resistance, making the development of new, safe, and orally available drugs a global health priority.[6][7][8] This guide provides a comparative overview of the in vivo efficacy of two promising preclinical candidates for VL: DNDI-6174 and GSK3494245 .
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy data for DNDI-6174 and GSK3494245 in preclinical models of visceral leishmaniasis.
| Preclinical Candidate | Animal Model | Parasite Strain | Dosing Regimen | Efficacy (% Parasite Reduction) | Reference |
| DNDI-6174 | Mouse | Leishmania donovani | 50 mg/kg, oral, once daily for 10 days | >99% | [5] |
| GSK3494245 | Mouse | Leishmania donovani | 50 mg/kg, oral, once daily for 5 days | ~99% | [6][7][8] |
| Miltefosine (control) | Mouse | Leishmania donovani | 30 mg/kg, oral, once daily for 5 days | ~97% | [7][8] |
Experimental Protocols
The in vivo efficacy of these compounds was assessed using established mouse models of visceral leishmaniasis. The general methodology is outlined below.
In Vivo Efficacy Model
A common experimental model to test the efficacy of drug candidates for visceral leishmaniasis is the Leishmania donovani-infected mouse model.
-
Infection: Female BALB/c mice are infected intravenously with Leishmania donovani amastigotes.
-
Treatment Initiation: Treatment with the drug candidate or vehicle control is typically initiated 7-14 days post-infection, allowing the infection to establish in the liver and spleen.
-
Dosing: The compounds are administered orally at specified doses and frequencies for a defined duration. A standard control drug, such as miltefosine, is often included for comparison.
-
Efficacy Assessment: At the end of the treatment period, the animals are euthanized, and the livers and spleens are collected. The parasite burden in these organs is quantified by preparing tissue homogenates and counting the number of amastigotes per cell or by using quantitative PCR. The percentage of parasite reduction is calculated by comparing the parasite load in treated animals to that in the vehicle-treated control group.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of preclinical candidates for visceral leishmaniasis.
Signaling Pathways and Mechanism of Action
While detailed signaling pathways for these specific preclinical candidates are still under investigation, their general mechanisms of action have been elucidated.
-
DNDI-6174: The precise molecular target of DNDI-6174 is a novel mechanism of action within the DNDi portfolio.[9]
-
GSK3494245: This compound acts as a potent and selective inhibitor of the chymotrypsin-like activity of the parasite's proteasome.[6][7][8] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to parasite death.
The diagram below illustrates the mechanism of action for a proteasome inhibitor like GSK3494245.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. monash.edu [monash.edu]
- 6. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dndi.org [dndi.org]
For Immediate Release
In the ongoing global effort to develop effective and accessible treatments for coronavirus infections, the Drugs for Neglected Diseases initiative (DNDi) has spearheaded the development of DNDI-6510, a novel, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). This comparison guide provides a detailed overview of this compound, benchmarking its performance against other notable broad-spectrum coronavirus inhibitors, including nirmatrelvir (B3392351), ensitrelvir (B8223680), remdesivir (B604916), and molnupiravir (B613847). This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a product of the open-science COVID Moonshot consortium, has demonstrated potent in vitro and in vivo efficacy against SARS-CoV-2. As a non-covalent inhibitor of the main protease (Mpro), it represents a significant advancement in the pursuit of orally available coronavirus therapeutics. However, its preclinical development was discontinued (B1498344) due to the discovery of PXR-linked auto-induction of metabolism, a species-specific issue that led to reduced drug exposure in repeat-dosing studies.[1][2][3]
This guide will delve into the comparative efficacy, mechanism of action, pharmacokinetics, and safety profiles of this compound and its counterparts, providing a comprehensive resource for the scientific community.
Mechanism of Action: Targeting Viral Replication
The primary therapeutic targets for the inhibitors discussed in this guide are crucial viral enzymes: the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).
-
Main Protease (Mpro) Inhibitors: this compound, nirmatrelvir, and ensitrelvir all function by inhibiting the main protease (Mpro or 3CLpro) of the coronavirus. Mpro is a viral enzyme essential for cleaving polyproteins into functional viral proteins, a critical step in viral replication. By blocking Mpro, these inhibitors prevent the virus from building the machinery it needs to multiply. This compound is a non-covalent inhibitor, which can offer advantages in terms of safety and pharmacokinetics compared to covalent inhibitors.[1][2][3]
-
RNA-dependent RNA polymerase (RdRp) Inhibitors: Remdesivir and molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome. These drugs are nucleoside analogs that get incorporated into the growing RNA chain, causing premature termination (remdesivir) or lethal mutagenesis (molnupiravir), thereby halting viral replication.[4][5]
Comparative In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and comparator compounds against a range of coronaviruses. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and assay types can vary between studies.
| Compound | Target | Virus | Assay Type | Cell Line | IC50/EC50 (µM) | Reference(s) |
| This compound | Mpro | SARS-CoV-2 | Enzymatic | - | IC50: 0.04 | [1] |
| SARS-CoV-2 (Delta) | Antiviral | - | EC50: 0.224 | [1] | ||
| SARS-CoV-2 (Omicron BA.1) | Antiviral | - | EC50: <0.02 | [1] | ||
| Nirmatrelvir | Mpro | SARS-CoV-2 | Antiviral | Calu-3 | EC50: 0.45 | [6][7] |
| HCoV-OC43 | Antiviral | Huh7 | EC50: 0.09 | [6][7] | ||
| HCoV-229E | Antiviral | Huh7 | EC50: 0.29 | [6][7] | ||
| SARS-CoV-2 Variants (Omicron, Delta) | Antiviral | - | IC50: 0.0079 - 0.0105 | [8] | ||
| Ensitrelvir | Mpro | SARS-CoV-2 (WT) | Antiviral | - | EC50: 0.37 | |
| SARS-CoV-2 (Alpha) | Antiviral | - | EC50: 0.33 | |||
| SARS-CoV-2 (Delta) | Antiviral | - | EC50: 0.41 | |||
| SARS-CoV-2 (Omicron) | Antiviral | - | EC50: 0.29 | |||
| Remdesivir | RdRp | SARS-CoV-2 | Antiviral | Vero E6 | EC50: 0.77 | [9] |
| MERS-CoV | Antiviral | Calu3 | IC50: 0.025 | [9] | ||
| SARS-CoV | Antiviral | HAE | IC50: 0.069 | [9] | ||
| Molnupiravir (NHC) | RdRp | SARS-CoV-2 | Antiviral | Vero | IC50: 0.3 | [10] |
| SARS-CoV-2 | Antiviral | Calu-3 | IC50: 0.08 | [10] | ||
| MERS-CoV | Antiviral | - | EC50: 0.17 | [11] | ||
| SARS-CoV | Antiviral | - | - | [10] |
Experimental Protocols
A general workflow for determining the in vitro antiviral activity of a compound is outlined below. Specific details may vary between laboratories and studies.
Key Methodologies:
-
Cell Culture: Vero E6 (African green monkey kidney) and Calu-3 (human lung adenocarcinoma) cells are commonly used for their susceptibility to coronavirus infection.
-
Viral Strains: Assays are conducted with various strains of coronaviruses, including early isolates and contemporary variants of concern.
-
Quantification of Viral Replication:
-
Plaque Reduction Assay: This is a gold-standard method that measures the reduction in the number of viral plaques (areas of cell death) in the presence of the inhibitor.
-
qRT-PCR: This technique quantifies the amount of viral RNA in the cell culture supernatant or cell lysate, providing a measure of viral replication.
-
Cytopathic Effect (CPE) Assay: This method assesses the ability of a compound to protect cells from the virus-induced cell death.
-
Pharmacokinetics and Safety Profiles
The pharmacokinetic and safety profiles are critical for the clinical success of any antiviral agent. The table below provides a comparative overview.
| Compound | Administration | Key Pharmacokinetic Features | Notable Safety/Tolerability Findings |
| This compound | Oral | Good cross-species ADME and PK profile. However, significant PXR-linked auto-induction of metabolism was observed in preclinical studies, leading to reduced exposure upon repeat dosing.[1][2][3] | Clean in early in vitro toxicology screens.[12] The metabolic induction issue led to its discontinuation.[1][2][3] |
| Nirmatrelvir (with Ritonavir) | Oral | Ritonavir is a pharmacokinetic enhancer that inhibits CYP3A4, increasing nirmatrelvir's plasma concentrations. Renal excretion is the primary route of elimination.[13][14][15][16] | Generally well-tolerated. Potential for drug-drug interactions due to ritonavir. Dose adjustment is required for patients with renal impairment.[13][15][16] |
| Ensitrelvir | Oral | Favorable pharmacokinetics with a long half-life, supporting once-daily dosing.[17][18] No dose adjustment is needed for patients with mild to moderate hepatic or renal impairment.[19][20] | Generally well-tolerated with most adverse events being mild.[17][18] |
| Remdesivir | Intravenous | Prodrug that is metabolized to its active triphosphate form intracellularly. Supports once-daily dosing.[21] | Generally well-tolerated. Some adverse events like nausea have been reported.[21] |
| Molnupiravir | Oral | Prodrug that is rapidly converted to its active form (NHC).[5][22] | Generally well-tolerated.[23][24] |
Conclusion
This compound emerged from an innovative open-science model as a potent non-covalent Mpro inhibitor with promising broad-spectrum potential against coronaviruses. Its journey highlights both the power of collaborative research and the significant hurdles in preclinical drug development. While the specific metabolic liabilities of this compound led to the cessation of its development, the knowledge gained from its study provides invaluable insights for the design of future Mpro inhibitors.
The landscape of broad-spectrum coronavirus inhibitors is rapidly evolving, with several agents now available for clinical use. Nirmatrelvir and ensitrelvir have demonstrated the clinical viability of oral Mpro inhibitors, while remdesivir and molnupiravir have established the utility of targeting the viral RdRp. The continued exploration of diverse mechanisms of action and the development of next-generation inhibitors remain critical for preparedness against future coronavirus threats.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Open-science discovery of this compound, a compound that addresses genotoxic and metabolic liabilities of the COVID Moonshot SARS-CoV-2 Mpro lead inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir and Its Antiviral Activity Against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COVID Moonshot | DNDi [dndi.org]
- 13. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Nirmatrelvir/ritonavir (Paxlovid) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 17. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scite.ai [scite.ai]
- 19. shionogimedical.com [shionogimedical.com]
- 20. Effect of Renal Impairment on Pharmacokinetics and Safety of Ensitrelvir, a SARS-CoV-2 3CL Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling DNDI-6510
Disclaimer: DNDI-6510 is an investigational compound with limited publicly available safety data. The development of this compound was discontinued (B1498344) due to preclinical safety findings.[1][2] Therefore, it must be handled with extreme caution as a potentially hazardous substance. This guide is based on best practices for handling potent research compounds with unknown toxicity and should be supplemented by a thorough, substance-specific risk assessment conducted by the user's institution.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[3][4][5] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP3 Respirator | A PAPR is recommended for procedures with a high likelihood of generating aerosols or dust. For lower-risk activities, a properly fit-tested N95 or FFP3 respirator should be used. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed frequently and immediately upon any sign of contamination. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated disposable lab coat or coveralls should be worn over personal clothing to prevent contamination. |
| Eye Protection | Chemical Safety Goggles or Face Shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is crucial for the safe handling and disposal of this compound. The following diagram illustrates the key steps, from preparation to final waste disposal.
Figure 1. Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Working with a Compound of Unknown Toxicity:
When handling any substance with limited safety data, such as this compound, the following principles must be strictly adhered to:
-
Minimize Exposure: Use the smallest quantities necessary for the experiment.
-
Use Engineering Controls: All manipulations of this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood or other suitable containment device.[9]
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound.[9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1][2][10][11]
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, and bench paper, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. The container material should be compatible with the solvents used.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.
Final Disposal:
All waste generated from the handling of this compound must be disposed of through the institution's official hazardous waste management program.[10][12] Do not dispose of this material down the drain or in regular trash.
Hazard Information on Related Chemical Structures
While specific hazard data for this compound is unavailable, information on the related aminoisoquinoline class of compounds indicates potential for skin, eye, and respiratory irritation.[13][14][15][16][17] The precursor to this compound was associated with a potential risk for the formation of genotoxic metabolites.[1] These factors underscore the importance of the stringent handling precautions outlined in this guide.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. theaspd.com [theaspd.com]
- 3. benchchem.com [benchchem.com]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. twu.edu [twu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 13. benchchem.com [benchchem.com]
- 14. 1-Isoquinolinamine | C9H8N2 | CID 73742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 6-Aminoisoquinoline | C9H8N2 | CID 588991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
